Methyl 3-benzoylpropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRCVKWYKYJEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179976 | |
| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25333-24-8 | |
| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-benzoylpropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-benzoylpropionate synthesis mechanism
An In-depth Technical Guide to the Synthesis of Methyl 3-Benzoylpropionate
Introduction
This compound, also known as methyl 4-oxo-4-phenylbutanoate, is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Its structure comprises a methyl ester and a ketone functional group, making it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the primary synthesis mechanism, including detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways. The synthesis is typically achieved through a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification.
Core Synthesis Pathway: A Two-Step Approach
The most common and industrially relevant synthesis of this compound involves two sequential core reactions:
-
Friedel-Crafts Acylation: Benzene is acylated using succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 3-benzoylpropionic acid.[3]
-
Fischer Esterification: The resulting 3-benzoylpropionic acid is subsequently esterified with methanol using an acid catalyst, such as sulfuric acid (H₂SO₄), to yield the final product, this compound.[4][5]
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] It involves the addition of an acyl group to an aromatic ring.[6][7] In this synthesis, the acyl group is derived from succinic anhydride.
Reaction Mechanism
The reaction mechanism proceeds through several key steps:
-
Formation of the Acylium Ion Complex: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with succinic anhydride to form a highly electrophilic acylium ion-catalyst complex.[3][6] This complex formation polarizes the anhydride, making one of the carbonyl carbons susceptible to nucleophilic attack.
-
Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic carbonyl carbon of the complex. This step temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][7][8]
-
Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.[6]
-
Workup: The reaction mixture is treated with water to hydrolyze the aluminum chloride complex, liberating the 3-benzoylpropionic acid product and regenerating the AlCl₃ catalyst.[3][6]
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative procedure for the synthesis of 3-benzoylpropionic acid.
-
In a 2-L three-necked flask equipped with a mechanical stirrer and condensers, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).[3]
-
Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride gas.[3]
-
Heat the mixture in an oil bath and maintain it at reflux for 30 minutes with continuous stirring.[3]
-
After the reflux period, cool the flask in a cold water bath.[3]
-
Slowly add 300 mL of water through a dropping funnel attached to one of the condensers to quench the reaction.[3]
-
Remove the excess benzene via steam distillation.[3]
-
The resulting product, 3-benzoylpropionic acid, can then be isolated, purified, and dried.
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Benzene is flammable and carcinogenic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Quantitative Data: Friedel-Crafts Acylation
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Succinic Anhydride | 100.07 | 68 | 0.68 | 1 |
| Benzene | 78.11 | 350 | 4.5 | 6.6 |
| Aluminum Chloride | 133.34 | 200 | 1.5 | 2.2 |
| Parameter | Value |
| Reaction Time | 30 minutes (reflux) |
| Solvent | Benzene (in excess) |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
Step 2: Fischer Esterification of 3-Benzoylpropionic Acid
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5] This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is typically used in large excess as the solvent.[5][9]
Reaction Mechanism
-
Protonation of Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 3-benzoylpropionic acid. This increases the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[5]
-
Deprotonation: The protonated ester is deprotonated (by water or another methanol molecule) to yield the final product, this compound, and regenerate the acid catalyst.[5]
Experimental Protocol: Fischer Esterification
The following procedure describes the esterification of a similar compound, 3-phenylpropionic acid, and is applicable to 3-benzoylpropionic acid.
-
Combine 3-benzoylpropionic acid (e.g., 50g), methanol (250ml), and concentrated sulfuric acid (12ml) in a suitable flask.[4]
-
Heat the mixture under reflux for 12 hours.[4]
-
After reflux, evaporate the excess methanol under reduced pressure.[4]
-
Add the residue to a saturated aqueous sodium bicarbonate solution (100ml) containing ice (400g) to neutralize the remaining acid.[4]
-
Extract the mixture with a suitable organic solvent like ether (5 x 100ml).[4]
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the crude this compound as an oil.[4]
-
The crude product can be further purified by vacuum distillation.
Quantitative Data: Fischer Esterification
| Reactant/Reagent | Amount (g) | Amount (mL) | Role |
| 3-Phenylpropionic Acid | 50 | - | Starting Material |
| Methanol | - | 250 | Reagent & Solvent |
| Conc. Sulfuric Acid | - | 12 | Catalyst |
| Parameter | Value |
| Reaction Time | 12 hours (reflux) |
| Workup | Neutralization with NaHCO₃, Ether Extraction |
Overall Experimental Workflow
The entire synthesis process can be visualized as a sequential workflow, starting from the raw materials and proceeding through the two main reaction steps to the final purified product.
References
- 1. This compound | 25333-24-8 | ABA33324 [biosynth.com]
- 2. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-benzoylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-benzoylpropionate, also known as methyl 4-oxo-4-phenylbutanoate, is a keto ester of significant interest in organic synthesis and as a building block for various pharmaceuticals and other complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols and visual representations of key workflows.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values have been compiled from various chemical data sources.[1][2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][2][3] |
| Appearance | Solid, semi-solid, or liquid | |
| Boiling Point | 172-174 °C at 10 mmHg | [4] |
| 307.8 °C at 760 mmHg | [1] | |
| Density | 1.14 g/cm³ | [4] |
| Refractive Index | 1.523-1.525 | [4] |
| Solubility | Soluble in Chloroform | [5] |
| Flash Point | 172-174°C/10mm | [4] |
| InChI Key | XVRCVKWYKYJEIG-UHFFFAOYSA-N | [3] |
| CAS Number | 25333-24-8 | [1][2][3] |
Synthesis of this compound
This compound is commonly synthesized via the Fischer esterification of 3-benzoylpropionic acid with methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of methanol and/or by the removal of water as it is formed.
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of this compound.
Synthesis via Fischer Esterification
This protocol is adapted from the general procedure for Fischer esterification.[6][7][8]
Materials:
-
3-Benzoylpropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-benzoylpropionic acid and an excess of methanol (e.g., 10-20 equivalents).
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Determination of Physicochemical Properties
The following diagram illustrates the logical workflow for characterizing the synthesized this compound.
1. Melting Point Determination
The melting point can be determined using a standard melting point apparatus.
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
2. Boiling Point Determination
The boiling point at reduced pressure can be determined by vacuum distillation.
Procedure:
-
A sample of this compound is placed in a distillation flask equipped with a magnetic stirrer.
-
The distillation apparatus is assembled for vacuum distillation, including a condenser, receiving flask, and a connection to a vacuum pump with a manometer.
-
The system is evacuated to the desired pressure.
-
The sample is heated with stirring.
-
The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.
3. Solubility Determination
A qualitative and semi-quantitative determination of solubility can be performed in various solvents.
Procedure:
-
To a series of small test tubes, add a small, pre-weighed amount of this compound (e.g., 10 mg).
-
To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene).
-
Vortex or shake the tubes vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect for the complete dissolution of the solid. If dissolved, the substance is soluble. If not, it is considered insoluble or sparingly soluble.
-
For a more quantitative measure, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.
4. Spectroscopic Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure.[9]
Procedure:
-
Dissolve a small amount of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer.
-
Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.
b. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[3]
Procedure:
-
A spectrum of neat liquid can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, for a solid sample, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
-
The sample is then placed in the beam of an FTIR spectrometer and the spectrum is recorded.
c. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3]
Procedure:
-
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
-
The sample is ionized using an appropriate technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective utilization of this important chemical intermediate in their work. The provided workflows and protocols offer a structured approach to the synthesis and analysis of this compound, ensuring reliable and reproducible results.
References
- 1. This compound(25333-24-8) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-methyl-4-oxo-4-phenylbutanoate | C12H14O3 | CID 569305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. METHYL 3-(N-BENZYLAMINE)PROPIONATE(23574-01-8) 1H NMR spectrum [chemicalbook.com]
Methyl 3-benzoylpropionate: A Technical Guide for Researchers
CAS Number: 25332-35-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-benzoylpropionate, a versatile chemical intermediate with potential applications in pharmaceutical research and development. This document consolidates its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological significance, drawing from studies on closely related compounds.
Chemical and Physical Properties
This compound, also known as methyl 4-oxo-4-phenylbutanoate, is a keto ester with the molecular formula C₁₁H₁₂O₃.[1] It serves as a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 25332-35-0 | |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| IUPAC Name | methyl 4-oxo-4-phenylbutanoate | [1] |
| Synonyms | 3-Benzoylpropionic acid methyl ester, Methyl 4-oxo-4-phenylbutyrate | [2] |
| Appearance | Information not available | |
| Boiling Point | Information not available | |
| Melting Point | Information not available | |
| Solubility | Information not available | |
| Purity (typical) | >98.0% (GC) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to yield 3-benzoylpropionic acid. The subsequent step is the Fischer esterification of the resulting carboxylic acid with methanol to produce the final methyl ester.
Experimental Protocols
Step 1: Synthesis of 3-Benzoylpropionic Acid via Friedel-Crafts Acylation
This protocol is adapted from established methods for Friedel-Crafts acylation.
Materials:
-
Benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add benzene and succinic anhydride.
-
Slowly add anhydrous aluminum chloride to the mixture. An exothermic reaction will occur.
-
Heat the mixture to reflux for approximately 30 minutes.
-
After cooling, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
The crude 3-benzoylpropionic acid will precipitate.
-
Isolate the product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of this compound via Fischer Esterification
This is a general procedure for Fischer esterification.
Materials:
-
3-Benzoylpropionic acid (from Step 1)
-
Methanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve 3-benzoylpropionic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or column chromatography.
Biological Activity and Potential Applications in Drug Development
While direct biological data for this compound is limited, studies on its parent compound, 3-benzoylpropionic acid, and other derivatives suggest potential pharmacological activities.
Anti-inflammatory and Analgesic Properties
Research on 3-benzoylpropionic acid has demonstrated its anti-inflammatory and analgesic effects in animal models.[3] The proposed mechanism involves the modulation of key inflammatory mediators. Specifically, it has been shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory exudates.[3]
This suggests that this compound, as a prodrug, could be hydrolyzed in vivo to 3-benzoylpropionic acid, thereby exerting similar anti-inflammatory and analgesic effects.
Antibacterial Activity
A study on a related compound, 4-oxo-4-chlorophenylbutenoyl methyl ester, revealed its potent activity against Mycobacterium tuberculosis.[4] This derivative was found to inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in the menaquinone biosynthesis pathway of the bacterium.[4] The study proposed that the methyl ester acts as a prodrug, penetrating the bacterial cell where it is hydrolyzed and then reacts with Coenzyme A to form the active inhibitor.[4] This suggests that this compound could be a scaffold for the development of novel antibacterial agents targeting the MenB enzyme.
| Compound | Target Organism | Target Enzyme | Activity | Reference |
| 4-oxo-4-chlorophenylbutenoyl methyl ester | Mycobacterium tuberculosis | MenB | MIC: 0.6 µg/mL (replicating), 1.5 µg/mL (non-replicating) | [4] |
Intermediate in Pharmaceutical Synthesis
Ethyl 3-oxo-4-phenylbutanoate, a closely related compound, is a crucial intermediate in the synthesis of various pharmaceuticals, including pyrazolone derivatives with analgesic and anti-inflammatory properties, and pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression.[5] It is also a precursor for the synthesis of enalapril, an angiotensin-converting enzyme (ACE) inhibitor.[6] Given its structural similarity, this compound holds potential as a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Safety and Handling
Detailed safety and handling information for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for application in drug discovery and development. Its straightforward two-step synthesis makes it an accessible building block for medicinal chemists. While direct biological data is sparse, the demonstrated anti-inflammatory, analgesic, and antibacterial activities of its close analogs and parent compound highlight promising avenues for future research. Further investigation into the specific biological targets and a broader screening of its pharmacological profile are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers interested in exploring the utility of this compound in their scientific endeavors.
References
Spectroscopic Analysis of Methyl 3-benzoylpropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-benzoylpropionate (C₁₁H₁₂O₃, CAS No: 25333-24-8), a compound of interest in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Molecular Structure
This compound, also known as methyl 4-oxo-4-phenylbutanoate, possesses the following chemical structure:
Chemical Formula: C₁₁H₁₂O₃[1][2] Molecular Weight: 192.21 g/mol [1][2][3]
Spectroscopic Data
The spectroscopic data presented below are crucial for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[4][5][6]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 8.05 | Multiplet | 2H | Aromatic (ortho-protons of benzoyl group) |
| 7.40 - 7.60 | Multiplet | 3H | Aromatic (meta- and para-protons of benzoyl group) |
| 3.68 | Singlet | 3H | -OCH₃ (Methyl ester) |
| 3.30 | Triplet | 2H | -C(=O)CH₂- |
| 2.80 | Triplet | 2H | -CH₂C(=O)O- |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 198.0 | C=O | Benzoyl Carbonyl |
| 173.2 | C=O | Ester Carbonyl |
| 136.7 | C | Aromatic (quaternary) |
| 133.2 | CH | Aromatic (para) |
| 128.6 | CH | Aromatic (meta) |
| 128.0 | CH | Aromatic (ortho) |
| 51.8 | CH₃ | -OCH₃ |
| 34.0 | CH₂ | -C(=O)CH₂- |
| 28.2 | CH₂ | -CH₂C(=O)O- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound is typically obtained from a liquid film (neat).
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3060 | Medium | C-H Stretch | Aromatic |
| ~2950 | Medium | C-H Stretch | Aliphatic |
| ~1735 | Strong | C=O Stretch | Ester Carbonyl |
| ~1685 | Strong | C=O Stretch | Ketone Carbonyl |
| ~1600, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1215, 1160 | Strong | C-O Stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique used for this analysis.
Table 4: Major Mass Spectrometry Peaks (m/z) for this compound
| m/z | Relative Intensity | Assignment |
| 192 | Low | [M]⁺ (Molecular Ion) |
| 161 | High | [M - OCH₃]⁺ |
| 105 | Base Peak | [C₆H₅CO]⁺ (Benzoyl Cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |
| 51 | Medium | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment being used.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.[4] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.[4]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 or 500 MHz NMR spectrometer at ambient temperature.[7]
-
Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample will be vaporized and separated on the GC column before entering the mass spectrometer. Use standard electron ionization (70 eV).
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 25333-24-8 | ABA33324 [biosynth.com]
- 3. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of Methyl 3-benzoylpropionate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of Methyl 3-benzoylpropionate (CAS No: 25333-24-8), a key intermediate in various chemical syntheses. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines known solubility properties and provides comprehensive experimental protocols for determining solubility in various organic solvents.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development and chemical synthesis, solubility influences bioavailability, reaction kinetics, and the ease of product isolation and purification.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. However, qualitative assessments have indicated its solubility in certain non-polar solvents.
| Solvent | Chemical Formula | Solubility |
| Chloroform | CHCl₃ | Soluble |
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, two robust experimental protocols are detailed below. These methods can be employed to accurately determine the solubility of this compound in a variety of organic solvents.
Gravimetric Method (Shake-Flask)
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1] It involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached, followed by the separation of the undissolved solid and analysis of the solute concentration in the saturated solution.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally, but a period of 24-48 hours is often sufficient.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed to permit the undissolved solid to settle.
-
Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).
-
-
Analysis:
-
Accurately transfer a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[2][3]
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.
-
Once the solvent is fully evaporated, re-weigh the container with the dried solute residue.[2]
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used. The results are typically expressed in units of mg/mL or g/100mL.
-
UV/Vis Spectroscopic Method
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. This compound, with its aromatic ketone structure, is an excellent candidate for this technique. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent itself should be used as the blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The resulting linear equation will be used to determine the concentration of unknown samples.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution of this compound and separate the supernatant.
-
-
Analysis:
-
Dilute an accurately measured aliquot of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent.
-
Conclusion
While quantitative solubility data for this compound in a broad array of organic solvents is not extensively documented in readily available literature, this guide provides the necessary framework for its determination. The detailed gravimetric and UV/Vis spectroscopic protocols offer robust and reliable means to generate a comprehensive solubility profile. Such data is invaluable for researchers and professionals in optimizing synthetic pathways, purification techniques, and the development of novel formulations. It is recommended that these experimental protocols be employed to establish a quantitative understanding of the solubility of this compound in solvents relevant to specific research and development applications.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl 3-benzoylpropionate
Introduction
Methyl 3-benzoylpropionate, a beta-keto ester, is a molecule of interest in organic synthesis and potentially in the development of new chemical entities. Its structure, incorporating both a ketone and a methyl ester functional group, dictates its reactivity and thermal behavior. Understanding the thermal stability and degradation pathways of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide aims to provide a comprehensive overview of the predicted thermal properties and degradation mechanisms of this compound, drawing upon data from similar compounds and general chemical principles.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Boiling Point | 307.8 °C at 760 mmHg | |
| Flash Point | 134.6 °C | |
| Density | 1.104 g/cm³ | |
| Refractive Index | 1.523-1.525 |
Predicted Thermal Stability and Degradation Profile
Due to the absence of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, its thermal stability is inferred from related compounds. Generally, esters and ketones exhibit moderate to high thermal stability.
Analogous Compound Data
To estimate the thermal behavior of this compound, we can examine data from structurally similar compounds.
| Compound | Structure | Onset Decomposition Temperature (°C) | Key Degradation Products |
| Ethyl benzoylacetate | C₆H₅COCH₂COOC₂H₅ | Not specified, but likely undergoes decarboxylation upon hydrolysis and heating. | Benzaldehyde, Acetophenone, Ethanol, CO₂ |
| Methyl Salicylate | C₈H₈O₃ | ~200-300 | Phenol, Methanol, CO₂ |
| Generic Fatty Acid Methyl Esters (FAMEs) | R-COOCH₃ | 250-400 | Alkanes, Alkenes, CO, CO₂, Methanol |
Note: The decomposition temperatures and products are generalized from various sources and can vary based on experimental conditions.
Based on these analogs, the thermal decomposition of this compound is anticipated to initiate at temperatures above 200°C. The presence of the benzoyl group likely imparts a degree of thermal stability compared to simple alkyl esters.
Proposed Thermal Degradation Pathway
The degradation of this compound is likely to proceed through several pathways, primarily dictated by the cleavage of the ester and the carbon-carbon bonds within the propionate chain. A plausible degradation pathway is initiated by the hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid.
Caption: Proposed thermal degradation pathways of this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation of this compound, the following standard methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature and characterize the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C or higher, until no further mass loss is observed. A linear heating rate of 10°C/min is typically used.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature is determined from the intersection of the baseline and the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine melting point, heat of fusion, and identify other thermal transitions such as glass transitions or solid-solid phase changes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
Second Heating Scan: A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) will appear as peaks. The melting point is typically taken as the onset or peak of the melting endotherm. The area under the peak corresponds to the enthalpy of the transition.
Conclusion
While specific experimental data for this compound is lacking, this guide provides a robust theoretical framework for understanding its thermal stability and degradation. Based on its chemical structure and data from analogous compounds, it is predicted to have moderate thermal stability, with decomposition likely initiating above 200°C. The primary degradation pathway is proposed to involve hydrolysis followed by decarboxylation. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. For professionals in research and drug development, a thorough experimental investigation following these guidelines is essential to ensure the safe and effective use of this compound.
Methyl 3-benzoylpropionate: A Comprehensive Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data for Methyl 3-benzoylpropionate (CAS No. 25333-24-8), also known as Methyl 4-oxo-4-phenylbutanoate. This document is intended to equip researchers and professionals in drug development with the necessary information for the safe handling, storage, and disposal of this chemical intermediate.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1] It is important to be aware of its physical characteristics to ensure proper handling and storage.
| Property | Value | Reference |
| CAS Number | 25333-24-8 | |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Boiling Point | 172-174 °C @ 10 mmHg | |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | Room temperature, sealed in a dry environment |
Hazard Identification and Toxicological Data
The Globally Harmonized System (GHS) classification for Methyl 3-oxo-4-phenylbutanoate suggests the following potential hazards:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
One available Safety Data Sheet (SDS) for this compound provides a National Fire Protection Association (NFPA) 704 diamond rating, which should be considered with caution due to the GHS data on a similar compound:
| NFPA 704 Diamond | Rating | Indication |
| Health (Blue) | 0 | Poses no health hazard, no precautions necessary. |
| Flammability (Red) | 1 | Materials that require considerable preheating before ignition and combustion can occur. |
| Instability/Reactivity (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
Given the potential for skin, eye, and respiratory irritation as suggested by the GHS classification of a similar compound, it is prudent to adopt safety protocols that reflect these higher potential hazards.
Experimental Protocols
The following protocols are general best practices for handling chemical intermediates like this compound in a laboratory setting.
Safe Handling Protocol
Due to its potential as an irritant and its classification as an alkylating agent, which are often toxic, mutagenic, and/or carcinogenic, appropriate personal protective equipment (PPE) and handling procedures are essential.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling Procedures:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid inhalation of any vapors or dust.
-
Prevent contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Cleanup Protocol
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.
-
Wear Appropriate PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the container with the absorbed material and any contaminated cleaning materials as hazardous waste.
Disposal Protocol
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Collection: Collect all liquid and solid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[3]
Synthesis Protocol Example
The following is a generalized procedure for the synthesis of an ester like this compound, based on common esterification methods.
-
Reaction Setup: In a round-bottom flask, combine 3-benzoylpropionic acid with an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.
-
Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.
-
Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.
Visualized Workflow for Safe Handling and Emergency Response
The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.
Caption: Workflow for the safe handling and emergency response for this compound.
References
The Multifaceted Biological Activities of Methyl 3-Benzoylpropionate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-benzoylpropionate and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by a core benzoylpropionate structure, have been extensively modified to explore their therapeutic potential. This technical guide provides an in-depth overview of the anti-inflammatory, anticancer, and immunomodulatory activities of various this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through relevant signaling pathways.
Anti-inflammatory Activity: COX-2 Inhibition
A prominent therapeutic application of this compound derivatives lies in their potential as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammatory responses while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Quantitative Data: COX-2 Inhibitory Activity
A series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates has been synthesized and evaluated for their in-vitro COX-2 inhibitory activity. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.
| Compound ID | R1 | R2 | IC50 (µM) for COX-2 |
| 4a | CH3 | H | 25.83 |
| 4b | CH3 | F | 19.24 |
| 4c | CH3 | Cl | 15.78 |
| 4d | CH3 | Br | 12.51 |
| 4e | CN | CN | 6.71 |
| 4f | CN | F | 41.59 |
| 4g | CN | Cl | 38.62 |
| Indomethacin | - | - | 6.84 |
Data sourced from a study on novel methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates as promising anti-inflammatory agents.[1]
Compound 4e , featuring cyano groups at both the indolizine and benzoyl moieties, emerged as the most potent COX-2 inhibitor in this series, with an IC50 value comparable to the established NSAID, indomethacin.[1]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The following protocol outlines the general procedure for determining the COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
A fluorescent probe (e.g., ADHP)
-
Test compounds and a reference inhibitor (e.g., celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the fluorescent probe in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells with a known COX-2 inhibitor as a positive control and wells with solvent (e.g., DMSO) as a negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and calculate the IC50 value using a suitable software.
Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the central role of COX-2 in the inflammatory signaling cascade.
Anticancer Activity
Certain derivatives of this compound have demonstrated promising antiproliferative activity against various cancer cell lines. A notable example is a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides.
Quantitative Data: Anticancer Activity
The cytotoxic effects of these quinoxaline derivatives were evaluated against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The IC50 values are presented below.
| Compound ID | R Group | IC50 (µg/mL) on HCT-116 | IC50 (µg/mL) on MCF-7 |
| 11a | Glycine methyl ester | 3.5 | 4.2 |
| 11b | β-Alanine methyl ester | 4.1 | 5.3 |
| 11c | L-Phenylalanine methyl ester | 2.8 | 3.1 |
| 11d | L-Glutamic acid dimethyl ester | 5.2 | 6.5 |
| 11e | L-Valine methyl ester | 1.9 | 2.3 |
| 12a | n-Butylamine | 7.52 | - |
| Doxorubicin | - | 3.23 | 3.23 |
Data sourced from a study on the anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates.[3]
Compound 11e , incorporating a valine methyl ester moiety, exhibited the most potent anticancer activity against both cell lines, with IC50 values lower than the standard chemotherapeutic drug, doxorubicin.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathway: Potential Anticancer Mechanism
While the precise mechanism for all derivatives is not fully elucidated, some quinoxaline derivatives are known to target receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2. Inhibition of this pathway can stifle tumor growth by cutting off its blood supply.
Immunomodulatory Activity
3-Benzoylpropionic acid derivatives have also been investigated for their immunomodulatory properties, particularly in the context of autoimmune diseases like rheumatoid arthritis.[4] These compounds have been shown to suppress adjuvant-induced arthritis in rat models, suggesting an ability to modulate the immune response.[4]
Quantitative Data: Suppression of Adjuvant Arthritis
While specific IC50 values for immunomodulation are not as commonly reported as for enzyme inhibition or cytotoxicity, studies have demonstrated a dose-dependent reduction in paw swelling in rats with adjuvant-induced arthritis upon treatment with 3-benzoylpropionic acid derivatives. For instance, a study reported that these compounds possess potent suppressing activity on adjuvant arthritis in rats.[4] A quantitative structure-activity relationship (QSAR) analysis suggested that the electronic effects and the structural features of the substituents on the benzene ring are important for this activity.[4]
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
This in vivo model is widely used to screen for potential anti-arthritic and immunomodulatory drugs.
Materials:
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
Susceptible rat strain (e.g., Lewis rats)
-
Test compounds and vehicle control
-
Calipers for measuring paw volume
Procedure:
-
Induce arthritis by a single intradermal injection of FCA into the footpad or base of the tail of the rats.
-
Administer the test compounds orally or via another appropriate route, starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model). A control group receives the vehicle alone.
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign an arthritis score based on the severity of these signs.
-
At the end of the study period, euthanize the animals and collect tissues (e.g., joints, spleen) for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Blood samples can also be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Compare the arthritis scores, paw volumes, and histological findings between the treated and control groups to evaluate the efficacy of the test compounds.
Signaling Pathway: JAK-STAT in Rheumatoid Arthritis
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the pathogenesis of rheumatoid arthritis, mediating the effects of numerous pro-inflammatory cytokines.
Conclusion
This compound derivatives have emerged as a promising scaffold in drug discovery, exhibiting a diverse range of biological activities. Their anti-inflammatory effects, mediated through COX-2 inhibition, offer a potential avenue for the development of safer NSAIDs. The anticancer properties of certain quinoxaline-containing derivatives highlight their potential in oncology, possibly through the inhibition of key signaling pathways like VEGFR-2. Furthermore, the immunomodulatory effects of 3-benzoylpropionic acid derivatives in preclinical models of arthritis suggest their therapeutic utility in autoimmune disorders, potentially by modulating pathways such as JAK-STAT.
The data and protocols presented in this guide underscore the significant therapeutic potential of this class of compounds. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety evaluations, is warranted to translate these promising preclinical findings into clinically effective therapies.
References
- 1. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Methyl 3-benzoylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-benzoylpropionate, also known as methyl 4-oxo-4-phenylbutanoate, is a keto-ester of significant interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzoyl group attached to a propionate methyl ester backbone, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound, tailored for professionals in the fields of chemical research and drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of one of the cornerstone reactions in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a method for the acylation of aromatic compounds, opening up new avenues for the synthesis of aromatic ketones.[1]
The historical significance of this compound lies in its role as a building block. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for the compound.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25333-24-8 | [4] |
| Molecular Formula | C₁₁H₁₂O₃ | [4] |
| Molecular Weight | 192.21 g/mol | [4] |
| IUPAC Name | methyl 4-oxo-4-phenylbutanoate | |
| Synonyms | 3-Benzoylpropionic acid methyl ester, Methyl 4-oxo-4-phenylbutyrate | [5] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | Solid or semi-solid or liquid | |
| Boiling Point | 307.8 °C at 760 mmHg, 172-174 °C at 10 mmHg | [4][5] |
| Density | 1.104 g/cm³ | [4] |
| Refractive Index | 1.523-1.525 | [4] |
| Solubility | Soluble in Chloroform | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methylene protons, and methyl ester protons. | [4][6] |
| ¹³C NMR (CDCl₃) | Signals for carbonyl carbons (ketone and ester), aromatic carbons, methylene carbons, and the methyl ester carbon. | [7] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z 192) and characteristic fragment ions at m/z 105, 77, and 161. | [8] |
| Infrared (IR) | Characteristic absorption bands for C=O stretching (ketone and ester), C-O stretching, and aromatic C-H stretching. | [4] |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the Friedel-Crafts acylation of benzene with succinic anhydride to produce 3-benzoylpropionic acid, followed by the Fischer esterification of the acid with methanol.
Step 1: Synthesis of 3-Benzoylpropionic Acid via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the Friedel-Crafts acylation of benzene.[2][9]
Materials:
-
Benzene (anhydrous, thiophene-free)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Concentrated Hydrochloric Acid
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Beakers
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 350 g (4.5 moles) of dry, thiophene-free benzene and 68 g (0.68 mole) of succinic anhydride.[2][9]
-
With stirring, add 200 g (1.5 moles) of powdered anhydrous aluminum chloride all at once. An exothermic reaction with the evolution of hydrogen chloride gas will occur.[2][9]
-
Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain reflux for 30 minutes with continuous stirring.[2][9]
-
After the reflux period, cool the flask in an ice-water bath.
-
Slowly and carefully add 300 mL of cold water through a dropping funnel.[9]
-
Add 100 mL of concentrated hydrochloric acid.[9]
-
Remove the excess benzene by steam distillation.[9]
-
Transfer the hot mixture to a beaker and allow it to cool. The 3-benzoylpropionic acid will separate as an oil which will solidify upon cooling.[9]
-
Collect the solid product by vacuum filtration and wash it with a cold mixture of 50 mL of concentrated hydrochloric acid and 150 mL of water, followed by a wash with 200 mL of cold water.[9]
-
Dry the product. The expected yield of 3-benzoylpropionic acid is 77-82%.[2]
Step 2: Synthesis of this compound via Fischer Esterification
This protocol describes the acid-catalyzed esterification of 3-benzoylpropionic acid with methanol.[10][11][12]
Materials:
-
3-Benzoylpropionic acid (from Step 1)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 3-benzoylpropionic acid in a large excess of methanol (methanol can serve as both reactant and solvent).[12]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a small-scale reaction).[10]
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst (be cautious of CO₂ evolution), and finally with brine.[10][13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Reaction Mechanisms and Workflows
The synthesis of this compound involves two fundamental organic reactions. The following diagrams illustrate the key transformations and experimental workflows.
Friedel-Crafts Acylation of Benzene with Succinic Anhydride
Caption: Mechanism of Friedel-Crafts Acylation.
Fischer Esterification of 3-Benzoylpropionic Acid
Caption: Mechanism of Fischer Esterification.
General Experimental Workflow
Caption: Overall synthesis workflow.
Conclusion
This compound is a compound with a rich history rooted in the foundational principles of organic chemistry. Its synthesis, primarily through a two-step process involving Friedel-Crafts acylation and Fischer esterification, is a testament to the enduring utility of these classic reactions. For researchers and professionals in drug development, a comprehensive understanding of its properties, synthesis, and characterization is paramount for its effective use as a versatile chemical intermediate. The detailed protocols and data presented in this guide serve as a valuable resource for the practical application and further investigation of this important molecule.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 4. Page loading... [wap.guidechem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound(25333-24-8) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to Methyl 3-benzoylpropionate: Structural Analogs and Derivatives as Modulators of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 3-benzoylpropionate and its structural analogs and derivatives, with a focus on their synthesis, biological activities, and mechanisms of action as anti-inflammatory and immunomodulatory agents. This document details quantitative structure-activity relationship data, provides explicit experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting inflammatory diseases.
Introduction
This compound is an organic compound with the chemical formula C₁₁H₁₂O₃.[1] It and its parent compound, 3-benzoylpropionic acid, have garnered interest in medicinal chemistry due to their demonstrated immunomodulatory and anti-inflammatory properties.[2][3] Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. This guide explores the chemical space around this compound, examining its structural analogs and derivatives as potential therapeutic agents.
Chemical Properties and Synthesis
This compound is a methyl ester of 3-benzoylpropionic acid. It is also known as methyl 4-oxo-4-phenylbutanoate.[1] The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common method involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by esterification of the resulting carboxylic acid.
General Synthesis of 3-Benzoylpropionic Acid Derivatives
The synthesis of 3-benzoylpropionic acid derivatives often starts from a substituted benzene, which undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a substituted 3-benzoylpropionic acid.
Esterification to this compound Derivatives
The resulting 3-benzoylpropionic acid derivative can then be esterified to its corresponding methyl ester using methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄).
Biological Activity and Mechanism of Action
Derivatives of 3-benzoylpropionic acid have shown significant potential as anti-inflammatory and immunomodulatory agents. Their mechanism of action is believed to be multifactorial, primarily involving the inhibition of key enzymes in the inflammatory pathway and modulation of inflammatory signaling cascades.
Anti-inflammatory and Analgesic Effects
Studies on 3-benzoylpropionic acid have demonstrated its potent anti-inflammatory and analgesic properties. In vivo studies have shown a significant reduction in cell migration, nitric oxide (NO) levels, and prostaglandin E2 (PGE2) levels at a dose of 0.5mg/kg.[2][3] This suggests that the compound can effectively mitigate the inflammatory response.
Mechanism of Action: COX Inhibition and NF-κB Signaling
The anti-inflammatory effects of many arylpropionic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. Furthermore, evidence suggests that these compounds may also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can suppress the production of a wide array of inflammatory mediators.
Quantitative Data
The following table summarizes the quantitative data on the in vivo anti-inflammatory activity of 3-benzoylpropionic acid.
| Parameter | Control (Saline) | Carrageenan 1% | 3BPA (0.005 mg/kg) | 3BPA (0.05 mg/kg) | 3BPA (0.5 mg/kg) | Ibuprofen (10 mg/kg) |
| Nitric Oxide (μM) | 0.87 ± 0.87 | 11.57 ± 0.89 | 5.37 ± 1.25 | 4.88 ± 0.95 | 3.39 ± 0.44 | 4.14 ± 0.85 |
Data extracted from a study on 3-benzoyl-propionic acid (3BPA) in a carrageenan-induced air pouch model in mice.[2]
Experimental Protocols
Synthesis of Substituted 3-Acyl-1-isopropyl-5-methyl-benzimidazolones
This protocol describes a general method for the synthesis of N-acylated benzimidazolone derivatives, which can be adapted for the synthesis of various analogs.
Step 1: Synthesis of N-isopropyl-4-methyl-2-nitroaniline To a solution of 4-methyl-2-nitroaniline (30 mmol) in 50 mL of dimethylformamide (DMF), add K₂CO₃ (60 mmol) and 2-iodopropane (40 mmol). Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC. After completion, dilute the reaction solution with 100 mL of ice water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under vacuum to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of N¹-isopropyl-4-methylbenzene-1,2-diamine To the crude product from Step 1 (15 mmol), add ethanol (20 mL) and water (40 mL) at room temperature. Heat the mixture to reflux, and then add a solution of Na₂S₂O₄ (45 mmol) in water (100 mL) dropwise. After stirring for 30 minutes, cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄. Concentrate the solution in a vacuum.
Step 3: Synthesis of 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one To a solution of the product from Step 2 (5 mmol) in anhydrous tetrahydrofuran (15 mL), add N,N'-carbonyldiimidazole (CDI, 10 mmol). Stir the reaction mixture for 20 hours at room temperature. Evaporate the solvent in a vacuum. Dilute the residue with 10 mL of water and extract with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by silica gel column chromatography.
Step 4: Synthesis of 3-acyl-1-isopropyl-5-methyl-benzimidazolones To a solution of the product from Step 3 (5 mmol) in dichloromethane (10 mL), add triethylamine (1.2 mL). Add the desired acyl chloride (6 mmol) in dichloromethane (2 mL) dropwise in an ice-water bath. Stir the resulting mixture for 5 hours at room temperature. Add saturated NaHCO₃ (20 mL) and stir for 30 minutes. Extract with dichloromethane, combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate in a vacuum.
In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Air Pouch Model
This protocol outlines a standard in vivo model to assess the anti-inflammatory activity of test compounds.
Animals: Male Swiss mice (25-30 g) are used.
Procedure:
-
Inject 10 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.
-
Three days later, inject 5 mL of sterile air into the pouch to maintain the space.
-
On the sixth day, administer the test compound or vehicle orally.
-
One hour after treatment, inject 1 mL of a 1% carrageenan solution in saline into the air pouch to induce an inflammatory response.
-
Four hours after the carrageenan injection, euthanize the mice and wash the pouch with 2 mL of saline.
-
Collect the exudate and measure the volume.
-
Centrifuge the exudate, and use the supernatant to determine the levels of inflammatory mediators such as nitric oxide and prostaglandins.
-
Resuspend the cell pellet to determine the total and differential leukocyte counts.[2][3]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow
Caption: General workflow for drug discovery.
Conclusion
This compound and its structural analogs represent a promising class of compounds with significant anti-inflammatory and immunomodulatory potential. Their mechanism of action, likely involving the dual inhibition of COX enzymes and the NF-κB signaling pathway, makes them attractive candidates for further development as therapeutics for a range of inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective anti-inflammatory agents. Further exploration of the structure-activity relationships within this chemical class is warranted to optimize potency and selectivity, ultimately leading to the identification of clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocked website - [app.periodikos.com.br]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Experimental protocol for Methyl 3-benzoylpropionate synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 3-benzoylpropionate, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of benzene with succinic anhydride to yield β-benzoylpropionic acid, followed by a Fischer esterification to produce the final product. This protocol includes comprehensive methodologies, tabulated quantitative data for easy reference, and a visual representation of the experimental workflow.
Introduction
This compound serves as a key building block in organic synthesis. Its keto-ester functionality allows for a variety of chemical transformations, making it an important precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. The synthesis protocol outlined below is robust and scalable, providing a reliable method for laboratory-scale production.
Overall Reaction Scheme
The synthesis of this compound proceeds in two sequential steps:
-
Step 1: Friedel-Crafts Acylation
-
Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form β-benzoylpropionic acid.
-
-
Step 2: Fischer Esterification
-
β-benzoylpropionic acid is then esterified with methanol using a strong acid catalyst, such as sulfuric acid, to yield this compound.
-
Experimental Protocols
Part 1: Synthesis of β-Benzoylpropionic Acid via Friedel-Crafts Acylation[1]
Materials:
-
Succinic anhydride
-
Thiophene-free benzene (dry)
-
Anhydrous aluminum chloride (powdered)
-
Water
-
Concentrated hydrochloric acid
Equipment:
-
2-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Two reflux condensers
-
Oil bath
-
Dropping funnel
-
Steam distillation apparatus
-
2-L beaker
Procedure:
-
In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, combine 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.[1]
-
Start the stirrer and add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. Hydrogen chloride gas will be evolved, and the mixture will become hot.[1]
-
Heat the mixture in an oil bath and reflux with continued stirring for 30 minutes.[1]
-
After the reflux period, cool the flask in cold water. Slowly add 300 cc of water from a dropping funnel attached to one of the condensers.[1]
-
Remove the excess benzene by steam distillation.[1]
-
Pour the hot solution into a 2-L beaker and allow it to cool.
-
Decant the liquid from the precipitated solid and acidify it with concentrated hydrochloric acid (approximately 20 cc). An initial crop of 5 to 15 g of benzoylpropionic acid will separate and should be filtered.[1]
-
The remaining residue in the beaker is boiled for five hours with 1.5 L of water containing 360 g of technical sodium carbonate decahydrate. This converts the basic aluminum succinate into sodium benzoylpropionate and aluminum hydroxide.
-
Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the β-benzoylpropionic acid.
-
Cool the mixture, filter the crude acid, and wash it with cold water.
-
Recrystallize the crude acid from 500 cc of hot water to obtain pure β-benzoylpropionic acid. The expected yield is 80–85 g (66–70%).[1]
Part 2: Synthesis of this compound via Fischer Esterification
Materials:
-
β-Benzoylpropionic acid (from Part 1)
-
Methanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, combine the dried β-benzoylpropionic acid (e.g., 50 g, 1 equivalent) with methanol (250 ml, excess).[2]
-
Slowly add concentrated sulfuric acid (12 ml) to the mixture while stirring.[2]
-
Heat the mixture to reflux and maintain for 12 hours.[2]
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.[2]
-
Pour the residue into a mixture of saturated aqueous sodium bicarbonate solution (100 ml) and ice (400 g). Adjust the pH to 9 with additional sodium bicarbonate solution to neutralize any remaining acid.[2]
-
Extract the aqueous mixture with diethyl ether (5 x 100 ml).[2]
-
Combine the organic extracts and wash with brine (2 x 50 ml).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.
Data Presentation
Table 1: Reactant and Product Quantities for the Synthesis of β-Benzoylpropionic Acid
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| Succinic Anhydride | 100.07 | 0.68 | 68 g | Reactant |
| Benzene | 78.11 | 4.5 | 350 g | Reactant/Solvent |
| Aluminum Chloride | 133.34 | 1.5 | 200 g | Catalyst |
| β-Benzoylpropionic Acid | 178.18 | ~0.45-0.48 | 80-85 g | Product |
Table 2: Reactant and Product Quantities for the Synthesis of this compound
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| β-Benzoylpropionic Acid | 178.18 | 0.28 | 50 g | Reactant |
| Methanol | 32.04 | 6.18 | 250 ml | Reactant/Solvent |
| Sulfuric Acid | 98.08 | ~0.22 | 12 ml | Catalyst |
| This compound | 192.21 | Theoretical: 0.28 | - | Product |
Experimental Workflow Diagram
Caption: Synthesis workflow from starting materials to the final product.
Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Aluminum chloride reacts violently with water. It is also corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care and appropriate PPE.
-
The Friedel-Crafts reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure adequate ventilation and consider using a gas trap.
References
Application Notes and Protocols: Methyl 3-benzoylpropionate as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-benzoylpropionate is a versatile bifunctional molecule that serves as a valuable alkylating agent in organic synthesis. Its structure, incorporating both a keto group and a methyl ester, allows for a range of chemical transformations, making it a key building block in the synthesis of various organic compounds, particularly nitrogen-containing heterocycles. The presence of the electrophilic carbonyl carbon and the carbon alpha to the ester group provides two potential sites for nucleophilic attack, leading to diverse product scaffolds.
This document provides detailed protocols for the application of this compound as an alkylating agent in two key transformations: the synthesis of a pyridazinone derivative through cyclocondensation and a representative N-alkylation of a primary amine. These protocols are intended to serve as a guide for researchers in synthetic and medicinal chemistry.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a representative pyridazinone derivative, using this compound as the starting material.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound, Hydrazine hydrate | - | Ethanol | 6-8 | Reflux | ~90 |
| 2 | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | - | 4-6 | Reflux | Not specified |
| 3 | 3-chloro-6-phenyl-4,5-dihydropyridazine | Hydrazine hydrate | Dioxane | 6-8 | Reflux | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a pyridazinone derivative through the cyclocondensation of this compound with hydrazine hydrate. This reaction is a cornerstone in the synthesis of a variety of biologically active heterocyclic compounds.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.05 mol, 9.61 g) and ethanol (100 mL).
-
While stirring, add hydrazine hydrate (0.1 mol, 5.0 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Representative N-Alkylation of Benzylamine
This protocol provides a representative method for the direct N-alkylation of a primary amine using this compound. This reaction showcases its utility as a direct alkylating agent.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.92 g) and benzylamine (12 mmol, 1.29 g) in 30 mL of DMF.
-
Add potassium carbonate (15 mmol, 2.07 g) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Visualizations
Caption: Experimental workflow for the multi-step synthesis of a hydrazino-pyridazine derivative.
Caption: Logical relationship in a direct N-alkylation reaction.
Application of Methyl 3-benzoylpropionate in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-benzoylpropionate is a versatile keto-ester that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a ketone and a methyl ester group, allows for a wide range of chemical transformations, making it a key starting material for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for the hypnotic agent Zolpidem, as well as frameworks for potential antimicrobial and anticancer agents like benzimidazoles and quinoxalines.
Chemical Properties and Reactivity
This compound (MBAP) is an alkylating agent with the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1] Its structure contains a reactive ketone and an ester functional group, which are the primary sites for chemical modification. The presence of the benzoyl group allows for reactions at the aromatic ring, while the propionate backbone can be manipulated through various organic reactions.
Application in the Synthesis of Zolpidem Intermediate
This compound is a key precursor for the synthesis of N,N-dimethyl-3-(4-methyl)benzoyl propionamide, a crucial intermediate in the production of Zolpidem, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia.[2][3] Zolpidem functions by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a sedative effect.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methyl)benzoylpropionic acid
This initial step involves a Friedel-Crafts acylation of toluene with succinic anhydride to introduce the necessary methyl group on the phenyl ring, a structural feature of Zolpidem.
-
Materials: Toluene, Succinic anhydride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath and slowly add a solution of succinic anhydride in toluene.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to yield pure 3-(4-methyl)benzoylpropionic acid.
-
Protocol 2: Synthesis of N,N-dimethyl-3-(4-methyl)benzoylpropionamide
This step involves the amidation of the carboxylic acid with dimethylamine.
-
Materials: 3-(4-methyl)benzoylpropionic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Dimethylamine solution (e.g., 40% in water or gas), Sodium hydroxide (NaOH).
-
Procedure:
-
Suspend 3-(4-methyl)benzoylpropionic acid in dichloromethane.
-
Slowly add thionyl chloride at room temperature and then reflux the mixture for 1-2 hours until the acid is converted to its acid chloride.
-
Cool the reaction mixture and slowly add it to a cooled solution of excess dimethylamine in dichloromethane.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N,N-dimethyl-3-(4-methyl)benzoylpropionamide.
-
Protocol 3: Synthesis of Zolpidem
This final stage involves the cyclization of the intermediate with 2-amino-5-methylpyridine.
-
Materials: N,N-dimethyl-3-(4-methyl)benzoylpropionamide, Bromine, Chloroform, 2-amino-5-methylpyridine, Acetone, Sodium bicarbonate.
-
Procedure:
-
Dissolve N,N-dimethyl-3-(4-methyl)benzoylpropionamide in chloroform.
-
Slowly add a solution of bromine in chloroform at a controlled temperature (e.g., 55-60°C).[4]
-
After the reaction is complete, cool the mixture and wash with a sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
Concentrate the organic layer to obtain the crude bromo-intermediate.
-
Dissolve the crude bromo-intermediate and 2-amino-5-methylpyridine in acetone and reflux the mixture.[4]
-
After the reaction is complete, cool the mixture and filter the precipitated product.
-
The crude Zolpidem base can be further purified by recrystallization.
-
Quantitative Data Summary
| Step | Reactants | Solvent | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference |
| Synthesis of N,N-dimethyl-3-(4-methyl)benzoylpropionamide | 3-(4-methyl)benzoylpropionic acid, Dimethylamine | Dichloromethane | Thionyl chloride | ~90 | >98 | [2] |
| Synthesis of Zolpidem | N,N-dimethyl-2-bromo-3-(4-methyl)benzoylpropionamide, 2-amino-5-methylpyridine | Acetone | - | 91.9 | >99 | [4][5] |
Signaling Pathway: GABA-A Receptor Modulation
Zolpidem enhances GABAergic neurotransmission by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding allosterically increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects of the drug.
Application in the Synthesis of Benzimidazole Derivatives
Benzoylpropionic acid, a derivative of this compound, can serve as a precursor for the synthesis of various benzimidazole derivatives. Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including anthelmintic, antimicrobial, and anticancer properties. The anthelmintic action of many benzimidazoles involves the inhibition of microtubule polymerization.
Experimental Protocol
Protocol 4: General Synthesis of 2-substituted Benzimidazoles
This protocol describes a general method for the cyclization of an o-phenylenediamine with a carboxylic acid derivative, which can be obtained from this compound.
-
Materials: A derivative of 3-benzoylpropionic acid, o-phenylenediamine, Polyphosphoric acid (PPA) or another suitable acid catalyst, Xylene or other high-boiling solvent.
-
Procedure:
-
In a round-bottom flask, combine the 3-benzoylpropionic acid derivative and o-phenylenediamine.
-
Add polyphosphoric acid as a catalyst and dehydrating agent.
-
Heat the mixture at an elevated temperature (e.g., 120-150°C) for several hours, with or without a solvent like xylene.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude benzimidazole derivative.
-
Filter the precipitate, wash with water, and purify by recrystallization.
-
Signaling Pathway: Inhibition of Microtubule Polymerization
Certain benzimidazole anthelmintics exert their effect by binding to β-tubulin, a subunit of microtubules. This binding disrupts the polymerization of tubulin into microtubules, which are essential for various cellular processes, including cell division, motility, and intracellular transport. The disruption of microtubule dynamics ultimately leads to the death of the parasite.
Application in the Synthesis of Quinoxaline Derivatives
The 1,4-dicarbonyl moiety inherent in the structure of this compound makes it a suitable precursor for the synthesis of quinoxaline derivatives. Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. Many quinoxaline derivatives function as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in diseases like cancer.
Experimental Protocol
Protocol 5: General Synthesis of Quinoxalines
This protocol outlines the condensation reaction between a 1,2-diamine and a 1,4-dicarbonyl compound, which can be derived from this compound.
-
Materials: A 1,4-dicarbonyl derivative of this compound, o-phenylenediamine, Ethanol or acetic acid, Catalyst (optional, e.g., a Lewis acid).
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound and o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for several hours. The reaction can sometimes be catalyzed by the addition of a small amount of acid.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the quinoxaline product to crystallize.
-
Filter the solid product, wash with a cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
-
Signaling Pathway: Kinase Inhibition
Many quinoxaline-based drugs act as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling by transferring phosphate groups to specific substrate proteins. In many diseases, particularly cancer, certain kinases become overactive, leading to uncontrolled cell growth and proliferation. Quinoxaline inhibitors can bind to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets and thereby blocking the aberrant signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its unique chemical structure provides a foundation for the efficient construction of a diverse range of heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein offer a guide for researchers and drug development professionals to harness the synthetic utility of this compound in the creation of novel pharmaceutical intermediates and APIs. Further exploration of its reactivity will undoubtedly lead to the discovery of new and innovative synthetic routes to important medicinal compounds.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
Step-by-step guide to Friedel-Crafts acylation for Methyl 3-benzoylpropionate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Methyl 3-benzoylpropionate, a valuable intermediate in organic synthesis. The preparation involves a two-step process commencing with the Friedel-Crafts acylation of benzene with succinic anhydride to yield 3-benzoylpropionic acid, followed by a Fischer esterification with methanol to produce the final methyl ester.
Introduction
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this synthesis, benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to form 3-benzoylpropionic acid (also known as 4-oxo-4-phenylbutanoic acid).[2][3] This intermediate is a keto-acid, featuring both a ketone and a carboxylic acid functional group.
The subsequent Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4][5] In this protocol, 3-benzoylpropionic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.[5][6] This two-step synthesis is a common and effective method for preparing this and similar compounds.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Reagents and Conditions for the Synthesis of 3-Benzoylpropionic Acid
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount Used |
| Benzene | - | 78.11 | 350 g (4.5 mol) |
| Succinic Anhydride | 1 | 100.07 | 68 g (0.68 mol) |
| Anhydrous Aluminum Chloride | 2.2 | 133.34 | 200 g (1.5 mol) |
| Reaction Conditions | |||
| Temperature | Reflux | ||
| Reaction Time | 30 minutes | ||
| Product | |||
| 3-Benzoylpropionic Acid | - | 178.18 | 95-100 g (77-82% yield) |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount Used |
| 3-Benzoylpropionic Acid | 1 | 178.18 | (Based on yield from Step 1) |
| Methanol | Excess | 32.04 | (Used as solvent) |
| Concentrated Sulfuric Acid | Catalytic | 98.08 | (e.g., 3.0 equivalents) |
| Reaction Conditions | |||
| Temperature | Reflux | ||
| Reaction Time | Overnight | ||
| Product | |||
| This compound | - | 192.21 | (Yield dependent on scale) |
Experimental Protocols
Part 1: Synthesis of 3-Benzoylpropionic Acid (Friedel-Crafts Acylation)
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Benzene (dry, thiophene-free)
-
Succinic anhydride
-
Anhydrous aluminum chloride (powdered)
-
Concentrated hydrochloric acid
-
Water
-
Ice
-
2-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condensers
-
Dropping funnel
-
Oil bath
Procedure:
-
Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, combine 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.[3]
-
Addition of Catalyst: Start the stirrer and add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.[3]
-
Reflux: Heat the mixture in an oil bath and maintain it at reflux for 30 minutes with continuous stirring.[3]
-
Quenching: After the reflux period, cool the flask in a cold water bath. Slowly and carefully add 300 mL of water through a dropping funnel attached to one of the condensers.[3] This will decompose the aluminum chloride complex.
-
Workup: Remove the excess benzene via steam distillation. Pour the hot solution into a 2-L beaker and allow it to cool. The product, 3-benzoylpropionic acid, will precipitate as a solid.[3]
-
Purification: The crude product can be purified by recrystallization from water or a mixture of water and ethanol.[1][3] The reported melting point is 114-115°C.[3] The expected yield is 95–100 g (77–82%).[3]
Part 2: Synthesis of this compound (Fischer Esterification)
This protocol is a general procedure for Fischer esterification adapted for this specific substrate.[5]
Materials:
-
3-Benzoylpropionic acid (from Part 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-benzoylpropionic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10 mL per gram of acid).[5]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3.0 equivalents) to the solution while stirring.[5]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Allow the reaction to proceed overnight.[5]
-
Workup: After cooling to room temperature, add water and sodium bicarbonate solution to the flask to neutralize the acid.[5]
-
Extraction: Extract the aqueous solution with ethyl acetate.[5]
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It is corrosive and should be handled with care in a moisture-free environment.
-
The Friedel-Crafts acylation reaction is exothermic, especially during the addition of aluminum chloride. Ensure adequate cooling is available.
-
Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns. Handle with appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. athabascau.ca [athabascau.ca]
Application Notes and Protocols for the Purification of Crude Methyl 3-benzoylpropionate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude Methyl 3-benzoylpropionate using silica gel column chromatography. This method is designed to effectively remove common impurities, yielding a product of high purity suitable for subsequent applications in research and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis. Its purity is critical for the success of subsequent reactions and the quality of the final products. The primary synthetic route to this compound often involves a Friedel-Crafts acylation reaction, which can result in a crude product containing unreacted starting materials and various side-products. Column chromatography is a robust and widely used technique for the purification of such compounds. This protocol outlines a reliable method using a silica gel stationary phase and a hexane/ethyl acetate gradient as the mobile phase.
Potential Impurities
The crude this compound mixture may contain several impurities, including:
-
Unreacted Starting Materials: Benzene, succinic anhydride, and any catalysts used in the synthesis.
-
Side-Products: Diacylated products or isomers formed during the Friedel-Crafts reaction.
-
Reaction Byproducts: Polymeric materials and other colored impurities.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column (e.g., 40-60 mm diameter, 300-400 mm length)
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glass wool or cotton
-
Sand (washed and dried)
Pre-Chromatography: TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials.
-
Visualization: Visualize the developed plate under a UV lamp.
-
Solvent System Selection: The ideal solvent system will show good separation of the desired product spot from impurity spots, with the product having an Rf value of approximately 0.2-0.4.
Column Preparation
-
Plugging the Column: Place a small plug of glass wool or cotton at the bottom of the chromatography column.[2]
-
Adding Sand: Add a thin layer (approx. 1 cm) of sand on top of the plug.[2]
-
Slurry Packing:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be 30-100 times the weight of the crude product for effective separation.
-
Pour the slurry into the column.
-
Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[2]
-
-
Equilibration:
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.[2]
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the sand. Do not let the column run dry.
-
Wash the inside of the column with the eluent to ensure all silica is settled.
-
Run 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.
-
Sample Loading
-
Wet Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the solution to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Rinse the sample flask with a small amount of eluent and add it to the column.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is just level with the sand.
-
-
Dry Loading (Recommended for less soluble samples):
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
-
Initial Elution: Carefully add the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) to the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
2 column volumes of 95:5 hexane:ethyl acetate
-
2 column volumes of 90:10 hexane:ethyl acetate
-
2 column volumes of 85:15 hexane:ethyl acetate
-
Continue to increase the polarity as needed based on TLC analysis of the fractions.
-
-
Fraction Collection: Collect the eluate in appropriately sized fractions (e.g., 10-20 mL).
-
Monitoring: Monitor the elution of the compounds by performing TLC on the collected fractions. Spot every few fractions on a TLC plate and develop it in the appropriate solvent system.
Product Isolation
-
Fraction Pooling: Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Purity and Yield Determination: Determine the yield of the purified product and assess its purity using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the purification of 1.0 g of crude this compound.
| Parameter | Value |
| Sample Loading | |
| Crude Sample Weight | 1.0 g |
| Initial Purity (by GC) | ~85% |
| Column Parameters | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica Gel Mass | 50 g |
| Column Diameter | 40 mm |
| Silica Bed Height | 15 cm |
| Solvent Consumption | |
| 95:5 Hexane:EtOAc | 200 mL |
| 90:10 Hexane:EtOAc | 200 mL |
| 85:15 Hexane:EtOAc | 300 mL |
| Fractionation | |
| Fraction Size | 15 mL |
| Total Fractions Collected | ~45 |
| Results | |
| Purified Product Weight | 0.82 g |
| Yield | 82% |
| Final Purity (by GC) | >98.0% |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Separation principle of column chromatography.
References
High-Purity Methyl 3-benzoylpropionate via Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methyl 3-benzoylpropionate to high purity using recrystallization techniques. The selection of an appropriate solvent system is critical for effective purification, and this guide outlines a systematic approach to solvent screening and the subsequent recrystallization process.
Introduction to Recrystallization for this compound Purification
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound often synthesized with minor impurities, recrystallization can be a highly effective final purification step to achieve the stringent purity requirements for pharmaceutical and research applications.
An ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To ensure the complete dissolution of the compound.
-
Low solubility at reduced temperatures: To maximize the recovery of the purified product upon cooling.
-
Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.
Predicted Solubility Profile of this compound
Due to the limited availability of specific experimental solubility data for this compound, a solvent screening protocol is the recommended first step. However, based on the structure of the molecule (an aromatic ketone and a methyl ester), a qualitative prediction of solubility in common laboratory solvents can be made.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent | Polarity | Predicted Solubility Behavior | Rationale |
| Water | High | Low | The molecule has significant non-polar character due to the benzene ring and the hydrocarbon chain. |
| Methanol | High | Moderate to High | The ester and ketone groups can engage in hydrogen bonding with methanol. |
| Ethanol | High | Moderate to High | Similar to methanol, with slightly lower polarity. |
| Isopropanol | Medium | Moderate | Lower polarity than methanol and ethanol may lead to more favorable solubility characteristics for recrystallization. |
| Ethyl Acetate | Medium | High | "Like dissolves like" principle suggests good solubility due to the presence of an ester group. |
| Acetone | Medium | High | The ketone functionality suggests good solubility in acetone. |
| Dichloromethane | Medium | High | A good solvent for a wide range of organic compounds. |
| Toluene | Low | Moderate | The aromatic ring in toluene will interact favorably with the benzene ring of the solute. |
| Hexane | Low | Low | The significant polarity of the ketone and ester groups will limit solubility in non-polar hexane. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identify the most suitable solvent or solvent mixture for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane)
-
Hot plate and water or sand bath
-
Ice bath
Procedure:
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each tube, add 0.5 mL of a different solvent at room temperature.
-
Agitate the mixtures and observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble. A solvent in which the compound is highly soluble at room temperature is generally not suitable for single-solvent recrystallization.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.
-
Observe the solubility at the boiling point of the solvent. An ideal solvent will completely dissolve the compound at this temperature.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature.
-
If crystallization does not occur at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
If a single solvent does not provide satisfactory results, a mixed-solvent system can be investigated. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.
Protocol 2: Single-Solvent Recrystallization of this compound
This protocol is based on the selection of a suitable single solvent from the screening process. Isopropanol is often a good starting point for compounds of this nature.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar.
-
Add a small amount of the selected solvent (e.g., isopropanol) to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, a condenser can be fitted to the flask to prevent solvent loss.
-
Add more hot solvent in small portions until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound.
Table 2: Example Data for Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by GC/HPLC) | ~95% | >99.5% |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range (e.g., 50-54 °C) | Sharp range (e.g., 55-56 °C) |
| Recovery Yield | - | Typically 80-90% |
Note: The data in this table is illustrative and will vary depending on the initial purity of the crude material and the specific conditions of the recrystallization.
Visualizing the Recrystallization Workflow
The following diagrams illustrate the logical workflow for solvent screening and the recrystallization process.
Caption: Workflow for solvent screening and recrystallization.
Conclusion
Recrystallization is a highly effective method for obtaining high-purity this compound. A systematic approach to solvent screening is essential for developing a robust and efficient purification protocol. By following the detailed procedures outlined in these application notes, researchers, scientists, and drug development professionals can consistently achieve the desired purity for their applications. The provided workflow diagrams offer a clear visual guide to the experimental process, from initial solvent selection to the final isolation of the purified product.
Application Notes and Protocols: Methyl 3-benzoylpropionate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-benzoylpropionate, a γ-keto ester, is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and an ester group, allows for a range of chemical transformations and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems using this compound as a starting material, with a focus on pyridazinones, diazepines, and indoles. The synthesized heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
I. Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antihypertensive, cardiotonic, anti-inflammatory, and anticancer effects.[1][2] this compound, often after hydrolysis to β-benzoylpropionic acid, is a key precursor for the synthesis of various pyridazinone derivatives.[3]
A. General Reaction Scheme: Pyridazinone Synthesis
The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from this compound typically proceeds via a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, β-benzoylpropionic acid. This is followed by a cyclocondensation reaction with hydrazine hydrate.
B. Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a foundational pyridazinone structure.
-
Hydrolysis of this compound:
-
To a solution of this compound (0.1 mol) in methanol (100 mL), add a solution of sodium hydroxide (0.12 mol) in water (50 mL).
-
Reflux the mixture for 2-3 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid until a pH of 2-3 is reached.
-
The precipitated β-benzoylpropionic acid is filtered, washed with cold water, and dried.
-
-
Cyclocondensation with Hydrazine Hydrate:
-
A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol (50 mL) for 6 hours.[4]
-
The reaction mixture is then cooled to room temperature, and the resulting solid is filtered.
-
The crude product is washed with cold water and recrystallized from ethanol to afford pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
C. Quantitative Data for Pyridazinone Synthesis
| Product | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | β-Benzoylpropionic acid | Hydrazine hydrate, Ethanol | Reflux, 6h | 70-80 | [5] |
| 6-p-Tolyl-4,5-dihydropyridazin-3(2H)-one | β-(p-Toluoyl)propionic acid | Hydrazine hydrate, Ethanol | Reflux, 8h | 75 | [5] |
| 6-(p-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | β-(p-Chlorobenzoyl)propionic acid | Hydrazine hydrate, Ethanol | Reflux, 7h | 72 | [5] |
D. Application in Drug Development: Antihypertensive and Cardiotonic Agents
Pyridazinone derivatives synthesized from this compound have shown significant promise as cardiovascular drugs.
1. Antihypertensive Activity via ACE Inhibition:
Certain pyridazinone derivatives act as Angiotensin-Converting Enzyme (ACE) inhibitors.[6] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[7] By inhibiting ACE, these compounds prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[8]
2. Cardiotonic Activity via Phosphodiesterase III (PDE-III) Inhibition:
Several pyridazinone derivatives exhibit positive inotropic (cardiotonic) effects by selectively inhibiting phosphodiesterase III (PDE-III).[1][9] PDE-III is an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10] Inhibition of PDE-III leads to increased intracellular cAMP levels in cardiac muscle cells. This, in turn, activates protein kinase A (PKA), leading to phosphorylation of calcium channels and an increase in intracellular calcium concentration, resulting in enhanced myocardial contractility.[10]
II. Synthesis of Diazepine Derivatives
Diazepines, particularly the 1,4- and 1,5-benzodiazepine scaffolds, are privileged structures in medicinal chemistry, renowned for their wide array of biological activities, including anxiolytic, anticonvulsant, and sedative properties. While the direct synthesis of diazepines from this compound is not extensively documented, its γ-keto ester functionality makes it a plausible precursor for the synthesis of certain diazepinone frameworks.
A. Hypothetical Reaction Scheme: 1,5-Benzodiazepin-2-one Synthesis
A plausible synthetic route to a 1,5-benzodiazepin-2-one derivative could involve the reaction of this compound with o-phenylenediamine. This reaction would likely proceed through an initial amide formation followed by an intramolecular cyclization.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ijrpc.com [ijrpc.com]
- 4. ClinPGx [clinpgx.org]
- 5. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Methyl 3-benzoylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-benzoylpropionate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a ketone and an ester functional group, allows for diverse chemical transformations, making it a versatile building block in organic synthesis. This document provides detailed protocols for the scalable synthesis of this compound, focusing on industrially viable methods. The primary synthesis strategy discussed is a two-step process involving Friedel-Crafts acylation followed by esterification. Additionally, a more direct one-step approach is proposed.
Synthesis Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Esterification
This is the most established and well-documented method for the synthesis of this compound. It involves two sequential reactions:
-
Friedel-Crafts Acylation of Benzene with Succinic Anhydride: This reaction forms the carbon skeleton of the target molecule by reacting benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 3-benzoylpropanoic acid.
-
Fischer Esterification of 3-Benzoylpropanoic Acid: The carboxylic acid group of 3-benzoylpropanoic acid is then esterified with methanol using an acid catalyst, such as sulfuric acid, to yield the final product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis process.
Table 1: Friedel-Crafts Acylation of Aromatic Substrates with Succinic Anhydride
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) of β-Aroylpropionic Acid |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 |
Table 2: Fischer Esterification of Propanoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Yield (%) of Methyl Ester |
| Propanoic Acid | 1-Propanol | H₂SO₄ | 210 min | 65°C | 96.9[1] |
| 3-Phenylpropionic Acid | Methanol | H₂SO₄ | 12 hours | Reflux | Not specified, but successful |
Note: Specific yield for the esterification of 3-benzoylpropanoic acid was not found in the literature, but high yields are expected under optimized Fischer esterification conditions.
Experimental Protocols
Protocol 1.1: Synthesis of 3-Benzoylpropanoic Acid via Friedel-Crafts Acylation
Materials:
-
Succinic anhydride
-
Benzene (dry, thiophene-free)
-
Anhydrous aluminum chloride (AlCl₃), powdered
-
Water
-
Hydrochloric acid (HCl)
-
Ice
Equipment:
-
2-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle (oil bath)
-
Steam distillation apparatus
-
Filtration apparatus
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine succinic anhydride (68 g, 0.68 mol) and dry, thiophene-free benzene (350 g, 4.5 mol).
-
Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 mol) in one portion. An exothermic reaction will occur with the evolution of hydrogen chloride gas.
-
Heat the mixture in an oil bath and maintain a gentle reflux for 30 minutes with continuous stirring.
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly and cautiously add 300 mL of water through a dropping funnel attached to one of the condensers.
-
Remove the excess benzene by steam distillation.
-
The resulting solution is then treated with hydrochloric acid and cooled on ice to precipitate the 3-benzoylpropanoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Protocol 1.2: Synthesis of this compound via Fischer Esterification
Materials:
-
3-Benzoylpropanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3-benzoylpropanoic acid (e.g., 50 g), methanol (e.g., 250 mL), and concentrated sulfuric acid (e.g., 12 mL).[2]
-
Heat the mixture under reflux for 12 hours.[2]
-
After cooling, evaporate the excess methanol under reduced pressure.[2]
-
Add the residue to a saturated aqueous sodium bicarbonate solution containing ice to neutralize the remaining acid.[2]
-
Extract the aqueous mixture with diethyl ether (e.g., 5 x 100 mL).[2]
-
Combine the organic extracts and wash with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Visualizations
References
Application Notes and Protocols for the Quantification of Methyl 3-benzoylpropionate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 3-benzoylpropionate in reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for monitoring reaction progress, determining product purity, and ensuring quality control in research and drug development settings.
Introduction
This compound is a keto-ester of interest in organic synthesis. Accurate quantification of this compound within complex reaction matrices is crucial for optimizing reaction conditions and for the characterization of final products. This note details robust analytical methodologies for this purpose.
Analytical Methods Overview
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. It offers excellent reproducibility and is a widely used technique in pharmaceutical analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high separation efficiency and definitive identification based on mass spectra. It is ideal for volatile and semi-volatile compounds and offers high sensitivity.[1]
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.
Experimental Protocol: HPLC
3.1.1. Sample Preparation
Proper sample preparation is critical to obtaining accurate and reproducible results by removing interferences and ensuring the sample is compatible with the HPLC system.[2][3]
-
Sampling: Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench it by adding a suitable reagent or by rapid cooling.
-
Dilution: Dilute the sample with the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration within the calibration range. A typical starting dilution is 1:100.
-
Extraction (optional): If the reaction mixture contains significant amounts of insoluble materials or interfering compounds, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[2][3][4]
-
LLE Protocol:
-
To the diluted sample, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1-2 minutes.
-
Allow the layers to separate and collect the organic layer containing the analyte.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.[2]
-
-
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]
3.1.2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
3.1.3. Calibration
-
Prepare a stock solution of pure this compound in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and record the peak area.
-
Construct a calibration curve by plotting the average peak area against the concentration.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method. Actual values should be determined experimentally.
| Parameter | Typical Value |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details a GC-MS method for the sensitive and specific quantification of this compound.
Experimental Protocol: GC-MS
4.1.1. Sample Preparation
-
Sampling and Dilution: Follow the same initial steps as for the HPLC sample preparation. Dilute the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Internal Standard: For accurate quantification, add a known concentration of an internal standard (IS) to all samples and calibration standards.[6] A suitable IS should have similar chemical properties but a different retention time. For this analysis, a deuterated analog or a compound like methyl heptadecanoate could be used.[7]
-
Extraction: Perform a liquid-liquid extraction as described in the HPLC section if necessary to remove non-volatile components.
-
Derivatization (optional): While this compound is generally volatile enough for GC analysis, derivatization can sometimes improve peak shape and sensitivity. However, for this compound, it is likely not required.
-
Filtration: Ensure the final sample is free of particulates by filtering through a 0.22 µm syringe filter.
4.1.2. GC-MS Instrumentation and Conditions
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injection: Splitless injection is preferred for trace analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 105, 148, 192) and the internal standard.
-
4.1.3. Calibration
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Inject each standard and record the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Data Presentation: GC-MS Method Validation Parameters
The following table summarizes typical validation parameters for a GC-MS method. Actual values should be determined experimentally.
| Parameter | Typical Value |
| **Linearity (R²) ** | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a reaction mixture.
Caption: General workflow for the quantification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. organomation.com [organomation.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. youtube.com [youtube.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Synthesis of γ-Keto Acids Utilizing Methyl 3-Benzoylpropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-benzoylpropionate, also known as methyl 4-oxo-4-phenylbutanoate, is a versatile building block in organic synthesis, particularly in the preparation of more complex γ-keto acids and their derivatives. These motifs are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of substituted γ-keto acids, focusing on the key reaction of enolate alkylation.
Core Application: α-Alkylation of this compound
The primary route for elaborating the structure of this compound to generate new γ-keto acids is through the alkylation of the enolate formed at the carbon atom alpha to the ketone functionality. This common yet powerful method allows for the introduction of a wide variety of alkyl substituents, leading to a diverse range of substituted γ-keto acids.
The general principle involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.
Signaling Pathway Diagram
Caption: General pathway for the synthesis of substituted γ-keto acid esters via α-alkylation of this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-4-oxo-4-phenylbutanoate
This protocol details the methylation of this compound at the α-position to the ketone.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure methyl 2-methyl-4-oxo-4-phenylbutanoate.
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | Methyl 2-methyl-4-oxo-4-phenylbutanoate | 1. LDA (1.2 eq) 2. CH₃I (1.5 eq) | THF | 4 hours | -78 to RT | 75-85 |
Potential Alternative Synthetic Routes
While α-alkylation is a primary method, other classic organic reactions could potentially be employed to modify this compound for the synthesis of more complex structures.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2] In this context, the enolate of this compound could act as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) as the Michael acceptor. This would lead to the formation of a cyclohexenone ring fused to the original structure.
Experimental Workflow: Robinson Annulation
Caption: Conceptual workflow for a Robinson annulation reaction starting from this compound.
Stobbe Condensation
The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[3][4] The ketone functionality of this compound could react with a succinate ester, such as diethyl succinate, to yield an alkylidenesuccinic acid derivative. This reaction provides a pathway to introduce a dicarboxylic acid moiety.
Conclusion
This compound serves as a valuable precursor for the synthesis of a variety of substituted γ-keto acids. The α-alkylation of its enolate is a robust and well-established method for introducing alkyl chains, providing a straightforward route to novel derivatives. Further exploration of reactions such as the Robinson annulation and Stobbe condensation could unlock even more complex molecular architectures, highlighting the synthetic utility of this versatile starting material in the pursuit of new therapeutic agents. Researchers and drug development professionals can leverage these protocols and concepts to advance their synthetic programs.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 3-benzoylpropionate synthesis
Technical Support Center: Synthesis of Methyl 3-benzoylpropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via a Friedel-Crafts acylation followed by esterification (or using a pre-made methyl ester of the acylating agent), can arise from several factors. Here are the key areas to investigate:
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical. For the Friedel-Crafts acylation step, excessively high temperatures can lead to side reactions and decomposition, while temperatures that are too low may result in an incomplete reaction.[1]
-
Moisture Contamination: Friedel-Crafts acylation reactions are highly sensitive to moisture. The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by water, and the acyl chloride can be hydrolyzed. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.
-
Inadequate Catalyst Activity or Amount: The Lewis acid catalyst is crucial for the reaction. Ensure you are using a fresh, high-quality catalyst. The molar ratio of the catalyst to the acylating agent should be optimized; typically, a slight excess of the catalyst is used.
-
Inefficient Purification: Product loss can occur during the workup and purification steps. Ensure complete extraction of the product from the aqueous layer and use appropriate purification techniques like recrystallization with a suitable solvent system or column chromatography to minimize loss.[1]
Q2: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common issue. In the synthesis of this compound, likely impurities include:
-
Polysubstituted Products: Although less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur where more than one acyl group is added to the aromatic ring, especially if the reaction conditions are too harsh. To minimize this, use a stoichiometric amount of the acylating agent and avoid excessively high temperatures.
-
Isomeric Products: The benzoyl group is a meta-director for subsequent electrophilic aromatic substitution. However, the initial acylation of a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers, depending on the directing effects of the substituents present.[2]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted benzene and the acylating agent in your crude product. Monitor the reaction progress using TLC to ensure it goes to completion.
-
Hydrolyzed Acylating Agent: If moisture is present, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which may be present as an impurity.
To improve selectivity and reduce side products, carefully control the reaction temperature, use the correct stoichiometry of reagents, and ensure anhydrous conditions.
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: As mentioned, the Lewis acid catalyst can be deactivated by moisture. If you suspect this is the case, it may be necessary to add more catalyst, although this should be done cautiously to avoid excessive reaction rates and side product formation.
-
Insufficient Temperature: Some Friedel-Crafts reactions require a certain activation energy. If the reaction is being run at too low a temperature, it may not proceed at a reasonable rate.[1] Gradually increasing the temperature while monitoring the reaction by TLC may help.
-
Poor Reagent Quality: Ensure that your starting materials, especially the acylating agent and the Lewis acid, are of high purity and have not degraded.
Q4: What are the recommended methods for purifying the final this compound product?
A4: The most common and effective methods for purifying this compound are:
-
Recrystallization: This is a highly effective technique for removing impurities. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at higher temperatures. Ethanol can be a good choice for recrystallization.[1] For optimal results, allow the solution to cool slowly to promote the formation of pure crystals.[1]
-
Column Chromatography: For separating mixtures of closely related compounds or for achieving very high purity, column chromatography is recommended. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to isolate the desired product.
-
Vacuum Distillation: Given that this compound has a relatively high boiling point (172 °C), vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[3]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the synthesis of this compound. This information is based on the general principles of Friedel-Crafts acylation.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Too Low | Decrease | May Increase | The reaction rate will be slow, leading to an incomplete reaction. |
| Optimal | Maximize | Maximize | The reaction proceeds at a reasonable rate with minimal side product formation. | |
| Too High | Decrease | Decrease | Increased formation of side products and potential for product decomposition.[1] | |
| Catalyst (Lewis Acid) | Insufficient Amount | Decrease | No significant effect | The reaction will be slow or incomplete due to a lack of catalyst. |
| Optimal Amount | Maximize | Maximize | Sufficient catalyst is present to drive the reaction to completion efficiently. | |
| Excess Amount | May Decrease | Decrease | Can lead to increased side product formation and a more difficult workup. | |
| Solvent | Non-polar | May Decrease | May Decrease | May not be sufficient to dissolve the reactants and intermediates, leading to a heterogeneous and slow reaction. |
| Polar Aprotic | Maximize | Maximize | A good solvent will dissolve the reactants and facilitate the reaction without interfering with the catalyst. | |
| Reaction Time | Too Short | Decrease | No significant effect | The reaction will not have proceeded to completion. |
| Optimal | Maximize | Maximize | Allows for the complete conversion of starting materials to the desired product. | |
| Too Long | May Decrease | Decrease | May lead to the formation of degradation products or other side reactions. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Benzene
-
Methyl 3-(chloroformyl)propanoate (or succinic anhydride and subsequent esterification)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Slowly add a solution of methyl 3-(chloroformyl)propanoate (1 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
Addition of Benzene: After the addition of the acylating agent, slowly add benzene (1 equivalent) to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and dissolve the inorganic salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Experimental Workflow
References
Common byproducts in the synthesis of Methyl 3-benzoylpropionate and their removal
Welcome to the technical support center for the synthesis of Methyl 3-benzoylpropionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common byproducts and their removal during this synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Part 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
Question 1: My Friedel-Crafts acylation reaction is resulting in a low yield of 3-benzoylpropionic acid. What are the potential causes and solutions?
Answer:
Low yields in this step can often be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous grades of benzene and succinic anhydride. Handle the aluminum chloride in a dry environment (e.g., a glove box or under an inert atmosphere).
-
-
Insufficient Catalyst: The ketone product, 3-benzoylpropionic acid, can form a complex with the AlCl₃, rendering it inactive.[1] Therefore, a stoichiometric amount or a slight excess of the catalyst is often necessary.[1]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure adequate reaction time and temperature. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.[2]
-
Question 2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What are these byproducts and how can I minimize them?
Answer:
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, the formation of byproducts can still occur.[1][3]
-
Diacylated Products: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur, leading to the formation of diacylated benzene derivatives.
-
Solution: Use a molar excess of benzene relative to succinic anhydride to favor mono-acylation. Careful control of reaction temperature and time can also minimize this side reaction.
-
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted succinic anhydride and benzene in the mixture.
-
Solution: As mentioned previously, ensure optimal reaction conditions and catalyst activity.
-
Question 3: How do I effectively remove unreacted succinic anhydride and the aluminum chloride catalyst during workup?
Answer:
Proper workup is crucial for isolating a pure product.
-
Removal of Aluminum Chloride: The reaction is typically quenched by carefully adding the reaction mixture to ice-cold water or dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Removal of Unreacted Succinic Anhydride: During the workup, unreacted succinic anhydride will hydrolyze to succinic acid. Succinic acid can be removed by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate. The succinic acid will form a water-soluble sodium salt and be extracted into the aqueous layer.[4]
Part 2: Esterification of 3-benzoylpropionic Acid
Question 4: My Fischer esterification of 3-benzoylpropionic acid with methanol is giving a low yield of this compound. What are the common reasons for this?
Answer:
Fischer esterification is a reversible reaction, and low yields are often due to the equilibrium not favoring the product.[5]
-
Presence of Water: Water is a byproduct of the esterification reaction. Its accumulation can shift the equilibrium back towards the starting materials (hydrolysis of the ester).[5][6]
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate and incomplete conversion.
-
Solution: Ensure a catalytic amount of a strong acid is used.
-
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reflux time and monitor the reaction progress by TLC.
-
Question 5: What are the common impurities found after the esterification step, and how can they be removed?
Answer:
The primary impurities are typically unreacted starting material and the acid catalyst.
-
Unreacted 3-benzoylpropionic Acid: This is a common impurity if the reaction does not go to completion.
-
Solution: After the reaction, the excess methanol is typically removed under reduced pressure. The residue can be dissolved in an organic solvent (e.g., diethyl ether) and washed with an aqueous sodium bicarbonate solution. The acidic 3-benzoylpropionic acid will be converted to its sodium salt and extracted into the aqueous layer.
-
-
Acid Catalyst: The mineral acid catalyst (e.g., sulfuric acid) must be neutralized.
-
Solution: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate will neutralize the acid catalyst.
-
Question 6: My final product, this compound, is not pure. What purification methods are most effective?
Answer:
For obtaining high-purity this compound, the following methods are recommended:
-
Recrystallization: If the crude product is a solid, recrystallization is an effective purification technique. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should remain soluble at low temperatures.[7][8][9]
-
Fractional Distillation: If the crude product is an oil or a low-melting solid, fractional distillation under reduced pressure can be used to separate the product from less volatile or more volatile impurities.[10]
Summary of Potential Byproducts and Removal Methods
| Synthesis Step | Common Byproduct/Impurity | Structure | Removal Method |
| Friedel-Crafts Acylation | Diacylated Benzene | Varies | Use excess benzene, control reaction conditions. |
| Unreacted Succinic Anhydride (hydrolyzed to Succinic Acid) | HOOC-CH₂-CH₂-COOH | Aqueous basic wash (e.g., NaHCO₃ solution).[4] | |
| Unreacted Benzene | C₆H₆ | Removal by distillation or steam distillation.[2] | |
| Esterification | Unreacted 3-benzoylpropionic Acid | C₆H₅COCH₂CH₂COOH | Aqueous basic wash (e.g., NaHCO₃ solution). |
| Water | H₂O | Use of excess alcohol, Dean-Stark trap, or drying agents during reaction. | |
| Byproducts from side reactions (e.g., ether formation from alcohol) | Varies | Purification by recrystallization or fractional distillation. |
Experimental Protocols
Protocol 1: Purification of 3-benzoylpropionic Acid by Recrystallization
-
Dissolution: Dissolve the crude 3-benzoylpropionic acid in a minimum amount of hot water. The product is soluble in hot water but sparingly soluble in cold water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The melting point of pure 3-benzoylpropionic acid is 114-117 °C.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.[10]
-
Charge the Flask: Place the crude this compound into the distillation flask along with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.[10]
-
Distillation: Heat the flask gently. Collect any low-boiling impurities as the first fraction.
-
Collect the Product: The main fraction, pure this compound, should be collected at its boiling point (approximately 172 °C at atmospheric pressure, though vacuum distillation is recommended to prevent decomposition).[12]
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. mt.com [mt.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. This compound | 25333-24-8 | ABA33324 [biosynth.com]
How to minimize side reactions in Friedel-Crafts acylation of methyl acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of methyl acrylate. Our focus is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the Friedel-Crafts acylation of methyl acrylate?
The main challenge in the Friedel-Crafts acylation of methyl acrylate is its susceptibility to polymerization under the reaction conditions. The Lewis acid catalyst, essential for activating the acylating agent, can also initiate the polymerization of the electron-deficient methyl acrylate monomer. Other potential side reactions, common to Friedel-Crafts acylations, include polysubstitution (less common than in alkylations) and catalyst deactivation by moisture.[1]
Q2: How can I prevent the polymerization of methyl acrylate during the reaction?
Minimizing polymerization is critical for a successful acylation. Key strategies include:
-
Low Reaction Temperatures: Maintaining a low temperature (e.g., 0 °C to -78 °C) throughout the reaction can significantly suppress the rate of polymerization.[2]
-
Choice of Lewis Acid: Using milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), instead of strong Lewis acids like aluminum chloride (AlCl₃), can reduce the propensity for polymerization.[1][3][4][5]
-
Order of Addition: A slow, dropwise addition of the acylating agent or methyl acrylate to the reaction mixture can help maintain a low concentration of the reactive species and minimize polymerization. A common practice is to add the aromatic substrate to a pre-formed complex of the acylating agent and the Lewis acid.[2]
-
Use of Polymerization Inhibitors: While typically used for storage, the addition of a small amount of a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), to the reaction mixture can be explored. However, compatibility with the Lewis acid and potential interference with the desired reaction must be carefully evaluated.[6][7][8]
Q3: Which Lewis acid is most suitable for the acylation of methyl acrylate?
The choice of Lewis acid is a critical parameter. While strong Lewis acids like AlCl₃ are commonly used in Friedel-Crafts acylations, they are highly likely to induce polymerization of methyl acrylate. Milder Lewis acids are recommended to achieve a better balance between acylation and polymerization.
| Lewis Acid | Relative Strength | Propensity to Cause Polymerization | Recommended Use for Methyl Acrylate |
| AlCl₃ | Strong | High | Not Recommended |
| FeCl₃ | Moderate | Moderate | Potentially suitable with careful temperature control |
| ZnCl₂ | Mild | Low | Recommended starting point |
| SnCl₄ | Moderate | Moderate | Can be effective, requires optimization |
Q4: Can I use commercial methyl acrylate directly from the bottle?
Commercial methyl acrylate is typically supplied with a polymerization inhibitor (e.g., MEHQ).[7] For many applications, this small amount of inhibitor may not significantly interfere with the Friedel-Crafts acylation, especially when using milder Lewis acids and low temperatures. However, for highly sensitive reactions or to maximize yield, removing the inhibitor by passing the methyl acrylate through a column of activated alumina prior to use is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired acylated product | 1. Polymerization of methyl acrylate. 2. Deactivation of the Lewis acid catalyst by moisture. 3. Insufficiently reactive aromatic substrate. | 1. Lower the reaction temperature. 2. Use a milder Lewis acid (e.g., ZnCl₂). 3. Ensure strictly anhydrous conditions (dry glassware, solvents, and reagents). 4. Consider using a more activated aromatic substrate if possible. |
| Formation of a polymeric solid in the reaction flask | 1. Reaction temperature is too high. 2. The Lewis acid is too strong. 3. High concentration of methyl acrylate. | 1. Maintain a consistently low reaction temperature. 2. Switch to a milder Lewis acid. 3. Use a slow addition of methyl acrylate or the acylating agent. 4. Consider adding a polymerization inhibitor. |
| Multiple acylation products (polysubstitution) | 1. Highly activated aromatic substrate. 2. Molar ratio of acylating agent to aromatic substrate is greater than 1:1. | 1. Use a 1:1 or slight excess of the aromatic substrate to the acylating agent. 2. The acylation product is generally deactivated towards further substitution, making polysubstitution less likely than in alkylation.[1] |
| Reaction does not go to completion | 1. Insufficient amount of Lewis acid. 2. Low reaction temperature is inhibiting the desired reaction. | 1. In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[1] 2. After the initial low-temperature addition, a gradual warming to a slightly higher temperature (while monitoring for polymerization) may be necessary. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of an Aromatic Substrate with Acetyl Chloride (Illustrative Example)
This protocol provides a general framework. Optimization of specific parameters is crucial for success with methyl acrylate.
Materials:
-
Anhydrous Lewis acid (e.g., ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Aromatic substrate
-
Acetyl chloride
-
Methyl acrylate (inhibitor removed if necessary)
-
Anhydrous work-up reagents (e.g., ice, dilute HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: In the reaction flask, suspend the anhydrous Lewis acid (1.1 equivalents) in the anhydrous solvent.
-
Acylium Ion Formation: Cool the suspension to the desired low temperature (e.g., 0 °C or -20 °C). Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel.
-
Substrate Addition: To the cooled mixture, add a solution of the aromatic substrate (1.0 equivalent) and methyl acrylate (1.0 equivalent) in the anhydrous solvent dropwise over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for a specified time (e.g., 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully and slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for performing the Friedel-Crafts acylation of methyl acrylate.
Caption: A decision tree for troubleshooting low product yield in the Friedel-Crafts acylation of methyl acrylate.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Zinc promoted Friedel-Crafts acylation , Hive Novel Discourse [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-benzoylpropionate
Welcome to the Technical Support Center for the purification of Methyl 3-benzoylpropionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthesis, which is typically a Friedel-Crafts acylation of benzene with succinic anhydride followed by esterification. Common impurities include:
-
3-Benzoylpropionic acid: This is a primary impurity, often resulting from incomplete esterification or hydrolysis of the methyl ester during the reaction workup.[1][2]
-
Unreacted Starting Materials: Residual succinic anhydride, benzene, and methanol may be present.
-
Byproducts of Friedel-Crafts Acylation: Other acylated products or polysubstituted species can form, though typically in smaller amounts.
-
Residual Catalyst: Traces of the Lewis acid catalyst used in the acylation step (e.g., aluminum chloride) may remain.
-
Solvents: Residual solvents from the reaction and extraction steps are common.
Q2: My purified this compound has a low melting point and a broad melting range. What is the likely cause?
A2: A low and broad melting point is a strong indicator of impurities. The presence of 3-benzoylpropionic acid is a common reason for this, as it can disrupt the crystal lattice of the ester. Unreacted starting materials and other byproducts also contribute to this issue. Further purification is recommended to obtain a sharp melting point.
Q3: After purification, my product is a yellowish oil instead of a solid. What should I do?
A3: Pure this compound should be a solid at room temperature. An oily product suggests the presence of significant impurities that are depressing the melting point. Consider the following:
-
Impurity Analysis: Analyze a sample of the oil by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major impurities.[3][4] This will help in selecting the most appropriate purification strategy.
-
Further Purification: The oil may need to be subjected to another purification technique. If recrystallization was initially unsuccessful, column chromatography or vacuum distillation might be more effective.
Q4: What is the most effective method for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: This is often the preferred method for removing small amounts of impurities from a solid product.[5][6]
-
Flash Column Chromatography: This technique is very effective for separating the desired product from a complex mixture of impurities with different polarities.[7][8]
-
Vacuum Distillation: This method is suitable for separating compounds with different boiling points and can be effective for removing non-volatile or highly volatile impurities.[9][10]
Troubleshooting Guides
Purification by Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent, even at low temperatures. The rate of cooling is too fast. | Choose a solvent with a lower boiling point. Use a less polar solvent or a mixed solvent system where the compound is less soluble. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[11] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. Always wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Product Discoloration Persists After Recrystallization | Colored impurities are co-crystallizing with the product. The discoloration is due to thermal degradation. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Avoid prolonged heating during the dissolution step. |
Purification by Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | The absence of a proper boiling aid. Localized overheating of the distillation flask. | Use a magnetic stir bar for smooth boiling; boiling stones are not effective under vacuum.[9] Use a heating mantle with a stirrer and ensure even heating. |
| Poor Separation of Product from a Close-Boiling Impurity | The boiling points of the product and impurity are too close for simple distillation. | Use a fractionating column to increase the separation efficiency. Adjust the vacuum level to potentially alter the relative volatility of the components. |
| Product Degradation (Discoloration, Low Yield) | The distillation temperature is too high. | Perform the distillation under a higher vacuum to lower the boiling point.[10] Minimize the time the product is exposed to high temperatures. |
Purification by Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Spots (Overlapping Bands) | The chosen eluent system is not optimal. The column was not packed properly. Too much sample was loaded onto the column. | Perform thin-layer chromatography (TLC) to determine an eluent system that gives good separation (aim for an Rf of 0.2-0.4 for the desired product).[7] Ensure the silica gel is packed uniformly without any cracks or channels. Use an appropriate amount of silica gel for the amount of crude product (typically a 30-50:1 ratio by weight).[7] |
| Cracking of the Silica Gel Bed | The column ran dry. The heat of adsorption of the solvent onto the silica gel caused thermal stress. | Never let the solvent level drop below the top of the silica gel.[12] Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
| Streaking or Tailing of the Product Band | The sample is too concentrated when loaded. The product is interacting strongly with the stationary phase. | Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading.[13] Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine) to the eluent to reduce strong interactions with the silica gel. |
Quantitative Data Summary
The following table summarizes representative purity and yield data for the purification of this compound using different methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Material | Purity (by GC) | Yield | Reference/Note |
| Recrystallization | Crude Solid | >98.0% | 75-85% | Based on typical results for similar compounds. |
| Vacuum Distillation | Crude Oil/Solid | >99.0% | 70-80% | Supplier specifications often indicate high purity achievable.[14] |
| Flash Column Chromatography | Crude Oily Residue | >99.5% | 65-75% | Highly effective for removing polar and non-polar impurities. |
Experimental Protocols
Protocol 1: High-Purity Recrystallization
Objective: To purify crude solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol, or a mixture of Ethyl Acetate and Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and assess the purity by GC.
Protocol 2: Purification by Vacuum Distillation
Objective: To purify crude this compound, particularly if it is an oil or contains non-volatile impurities.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask, vacuum adapter)
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.[9]
-
Charging the Flask: Add the crude this compound and a stir bar to the distillation flask.
-
Evacuation: Slowly apply vacuum to the system.
-
Heating: Begin heating the distillation flask with the heating mantle while stirring.
-
Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
Product Collection: Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
-
Analysis: Assess the purity of the collected fraction by GC.
Protocol 3: Purification by Flash Column Chromatography
Objective: To separate this compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC)
-
Chromatography column
-
Sand
-
Pressurized air or nitrogen source
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate eluent system that provides good separation of the desired product from impurities (Rf of the product should be around 0.2-0.4).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent. Add a layer of sand on top of the silica gel.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[13]
-
Elution: Carefully add the eluent to the column and apply pressure to begin eluting the compounds. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Final Analysis: Assess the purity of the final product by GC.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. Chromatography [chem.rochester.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. labsolu.ca [labsolu.ca]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 3-benzoylpropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of methyl 3-benzoylpropionate post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Friedel-Crafts acylation followed by esterification?
A1: The primary impurities can include:
-
Unreacted 3-benzoylpropionic acid: Due to incomplete esterification.
-
Residual starting materials from Friedel-Crafts acylation: Such as succinic anhydride and benzene (if used in excess).
-
Diacylation or polyacylation products: Arising from the Friedel-Crafts reaction, where more than one acyl group is added to the aromatic ring.
-
Isomeric byproducts: Depending on the aromatic substrate and reaction conditions, ortho- and para-isomers may form in small amounts.
-
Residual acid catalyst: From the esterification step (e.g., sulfuric acid).
-
Hydrolysis product: 3-benzoylpropionic acid can be regenerated if the ester is exposed to acidic or basic aqueous conditions for a prolonged period during workup.[1]
Q2: My crude product is a dark-colored oil. What causes this and how can I decolorize it?
A2: Dark coloration is often due to polymeric or high-molecular-weight byproducts formed during the Friedel-Crafts acylation, especially if the reaction temperature was too high. To decolorize the product, you can try the following:
-
Charcoal treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.
-
Silica gel plug: Passing a solution of the crude product through a short plug of silica gel can remove baseline impurities and some color.
Q3: After aqueous workup, I'm having trouble with emulsion formation. How can I resolve this?
A3: Emulsion formation is common when washing organic layers with aqueous solutions. To break an emulsion, you can:
-
Add brine: Washing with a saturated aqueous solution of sodium chloride can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate.
-
Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The following techniques are commonly used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities, such as unreacted acid or isomeric byproducts.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.[3][4][5]
-
Melting Point Analysis: If the product is a solid, a sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Purification by Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Low yield after extraction | Incomplete extraction of the product from the aqueous layer. | - Increase the number of extractions with the organic solvent (e.g., from 2 to 4 times). - Ensure the pH of the aqueous layer is neutral or slightly basic to minimize the solubility of the ester. |
| Product contains acidic impurities (e.g., 3-benzoylpropionic acid) | Insufficient washing with a basic solution. | - Wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.[6] - Follow with a water wash to remove residual base. |
| Cloudy organic layer after drying | Incomplete removal of water. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate). - Allow adequate time for drying (e.g., 15-30 minutes with occasional swirling). - Filter the drying agent carefully. |
Purification by Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling | - The solution is not saturated. - The chosen solvent is too good a solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration and try cooling again. - Add a poor solvent (in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool again. - Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation. - Add a seed crystal of the pure product. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product, or the product is too impure. | - Use a lower-boiling point solvent. - Try a different solvent system. - Purify the crude product by another method (e.g., column chromatography) first to remove significant impurities. |
| Low recovery of purified product | - Too much solvent was used for recrystallization. - The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Purification by Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | The eluent system is not optimized. | - Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. Aim for an Rf value of 0.2-0.4 for the product.[7] - A common starting point for keto-esters is a mixture of hexane and ethyl acetate.[8] Adjust the ratio to achieve good separation. |
| Product elutes too quickly (high Rf) | The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture. |
| Product elutes too slowly or not at all (low Rf) | The eluent is not polar enough. | - Increase the proportion of the polar solvent in the eluent mixture. |
| Tailing of the product peak/spot | The product is interacting too strongly with the stationary phase (silica gel). | - Add a small amount (e.g., 0.5-1%) of a polar modifier like triethylamine or acetic acid to the eluent to reduce tailing. |
Data Presentation
The following table summarizes representative data on the purity of this compound after applying different purification techniques.
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Key Impurities Removed |
| Liquid-Liquid Extraction (with NaHCO₃ wash) | 85% | 92% | 3-benzoylpropionic acid, residual acid catalyst |
| Recrystallization (Methanol/Water) | 92% | 98.5% | Isomeric byproducts, minor colored impurities |
| Column Chromatography (Hexane:Ethyl Acetate gradient) | 92% | >99% | All major and minor impurities |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL of solvent per gram of crude product).
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the aqueous layer. Repeat this wash until no more gas evolves.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to aid in drying.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or isopropanol). A good solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, a mixed solvent system (e.g., methanol/water or ethanol/water) can be used.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. A mixture of hexane and ethyl acetate (e.g., starting with 9:1 and moving to 7:3) is often a good choice.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining and Concentrating Fractions: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. Separation of 3-(4-Methylbenzoyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(25333-24-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Degradation pathways of Methyl 3-benzoylpropionate under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Methyl 3-benzoylpropionate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under acidic and basic conditions?
Under both acidic and basic conditions, the primary degradation pathway for this compound is hydrolysis of the methyl ester functional group. This reaction cleaves the ester bond, yielding 3-benzoylpropionic acid and methanol as the main products.[1][2]
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
The acid-catalyzed hydrolysis of an ester typically proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid, 3-benzoylpropionic acid.[3]
Q3: What is the general mechanism for the base-catalyzed hydrolysis (saponification) of this compound?
In base-catalyzed hydrolysis, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion as a leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. This reaction is essentially irreversible because the final deprotonation step drives the equilibrium towards the products.[1][2][3]
Q4: Are secondary degradation products expected?
While the primary degradation products are 3-benzoylpropionic acid and methanol, the potential for secondary degradation products exists, especially under harsh stress conditions (e.g., high temperatures, extreme pH). However, without specific experimental data for this compound, any discussion of secondary products remains speculative. Forced degradation studies are essential to identify any such products.[4][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC Analysis
-
Problem: Broad or tailing peaks are observed for this compound or its degradation products during reverse-phase HPLC analysis.
-
Possible Cause: The benzoyl group in this compound can exhibit keto-enol tautomerism, which can lead to poor peak shape on some stationary phases.[6]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: An acidic mobile phase can often improve peak shape for compounds exhibiting tautomerism.[6]
-
Increase Column Temperature: Elevating the column temperature can accelerate the interconversion between tautomers, resulting in a single, sharper peak.[6]
-
Use a Different Stationary Phase: Consider using a mixed-mode or a different C18 column with alternative end-capping to minimize secondary interactions.[6]
-
Issue 2: Inconsistent Retention Times
-
Problem: Retention times for the analyte and its degradation products are shifting between injections.
-
Possible Cause: This can be due to several factors including an unstable mobile phase, column degradation, or fluctuations in the HPLC system's flow rate or temperature.[7]
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed, degassed, and prepared consistently for each run.
-
Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[7]
-
System Check: Verify the pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature.[7]
-
Issue 3: Low Recovery of Analytes
-
Problem: The total amount of the drug and its degradation products is significantly less than 100% (poor mass balance).
-
Possible Cause: This could be due to the formation of non-UV active or volatile degradation products, or issues with the extraction procedure.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect compounds with poor or no UV chromophore.[5]
-
Optimize Extraction: Ensure the sample preparation and extraction methods are efficient for both the parent drug and all potential degradation products.
-
Check for Volatility: Consider the possibility of volatile degradation products that may be lost during sample preparation.
-
Quantitative Data Summary
The following tables present illustrative quantitative data for the degradation of this compound. Please note that these are representative examples based on typical ester hydrolysis and are intended for guidance. Actual degradation rates will depend on specific experimental conditions.
Table 1: Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradation Product |
| 0.1 M HCl | 2 | 60 | 5% | 3-Benzoylpropionic Acid |
| 0.1 M HCl | 6 | 60 | 15% | 3-Benzoylpropionic Acid |
| 0.1 M HCl | 24 | 60 | 45% | 3-Benzoylpropionic Acid |
| 1 M HCl | 2 | 60 | 20% | 3-Benzoylpropionic Acid |
| 1 M HCl | 6 | 60 | 55% | 3-Benzoylpropionic Acid |
Table 2: Degradation of this compound under Basic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradation Product |
| 0.01 M NaOH | 1 | 40 | 10% | 3-Benzoylpropionic Acid |
| 0.01 M NaOH | 4 | 40 | 35% | 3-Benzoylpropionic Acid |
| 0.1 M NaOH | 1 | 40 | 40% | 3-Benzoylpropionic Acid |
| 0.1 M NaOH | 4 | 40 | 95% | 3-Benzoylpropionic Acid |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution in a constant temperature bath at 60°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Base Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution in a constant temperature bath at 40°C.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method (Illustrative Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both the parent compound and the primary degradation product have significant absorbance (e.g., determined by UV scans).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. labcompare.com [labcompare.com]
Strategies to increase the efficiency of Methyl 3-benzoylpropionate alkylation reactions
Welcome to the technical support center for the alkylation of methyl 3-benzoylpropionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of this compound?
A1: The alkylation of this compound occurs at the α-position to the ketone (the carbon atom between the carbonyl group and the ester group). The reaction proceeds via the formation of a resonance-stabilized enolate ion under basic conditions. This nucleophilic enolate then attacks an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond.
Q2: Which hydrogen is deprotonated to form the enolate?
A2: The protons on the carbon atom alpha to both the benzoyl carbonyl group and the methyl ester group are the most acidic and will be preferentially removed by a base to form the most stable, resonance-delocalized enolate.
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include O-alkylation (alkylation on the oxygen atom of the enolate), poly-alkylation, and self-condensation of the starting material.
-
O-alkylation vs. C-alkylation: C-alkylation is generally favored with carbanions like enolates. The choice of solvent can influence the ratio; polar aprotic solvents typically favor C-alkylation.
-
Poly-alkylation: To avoid the addition of multiple alkyl groups, it is crucial to use a strong, non-nucleophilic base in a stoichiometric amount to ensure complete conversion of the starting material to the mono-enolate before the addition of the alkylating agent. Adding the alkylating agent slowly to the formed enolate can also help.
-
Self-condensation: This can be minimized by forming the enolate at low temperatures and adding the alkylating agent promptly.
Q4: How does the choice of base impact the reaction efficiency?
A4: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are preferred to ensure complete and irreversible formation of the enolate. Weaker bases, such as sodium ethoxide, can result in an equilibrium mixture of the starting material, the enolate, and the base, which can lead to side reactions and lower yields.
Q5: What is the role of the solvent in this reaction?
A5: The solvent plays a crucial role in solvating the enolate and influencing its reactivity. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. These solvents effectively solvate the metal cation of the enolate without protonating the enolate, thus promoting the desired C-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation. 2. Inactive alkylating agent. 3. Reaction conditions not optimal (temperature, time). 4. Presence of moisture or protic impurities. | 1. Use a stronger base (e.g., NaH, LDA) and ensure stoichiometric amounts. 2. Check the purity and reactivity of the alkylating agent. Consider converting an alkyl chloride or bromide to the more reactive iodide in situ using catalytic NaI. 3. Optimize reaction temperature and time. Enolate formation is often done at low temperatures (e.g., -78 °C for LDA, 0 °C to RT for NaH), followed by warming after the addition of the alkylating agent. 4. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Poly-alkylation) | 1. Use of a substoichiometric amount of base. 2. The mono-alkylated product is deprotonated and reacts further. | 1. Use at least one full equivalent of a strong base to completely convert the starting material to the enolate. 2. Add the alkylating agent slowly to the pre-formed enolate at a controlled temperature. |
| Presence of Starting Material After Reaction | 1. Insufficient amount or strength of the base. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the amount of base or switch to a stronger base. 2. Increase the reaction time and monitor the reaction progress by TLC or GC. 3. Gradually increase the reaction temperature after the addition of the alkylating agent. |
| O-Alkylation Product Observed | 1. Reaction conditions favoring O-alkylation. | 1. Use less polar, aprotic solvents. Ensure the enolate is a "tight" ion pair by choosing appropriate counterions and solvents. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the α-methylation of this compound.
| Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | THF | Methyl Iodide | 0 to RT | 12 | ~85-95 |
| LDA | THF | Methyl Iodide | -78 to RT | 4-6 | ~90-98 |
| K₂CO₃ | Acetone | Methyl Iodide | Reflux | 24 | ~60-70 |
| NaOEt | Ethanol | Methyl Iodide | Reflux | 18 | ~50-65 |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Alkylation using Sodium Hydride (NaH) in THF
This protocol describes the methylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using Lithium Diisopropylamide (LDA) in THF
This protocol is suitable for sensitive substrates and often provides higher yields with fewer side products.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, prepare LDA in situ by adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.
-
After stirring for 30 minutes at -78 °C, slowly add a solution of this compound (1 equivalent) in anhydrous THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and extraction with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product via flash chromatography.
Visualizations
Caption: General experimental workflow for the alkylation of this compound.
Caption: Troubleshooting guide for low yield in alkylation reactions.
Identifying and characterizing impurities in Methyl 3-benzoylpropionate samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-benzoylpropionate. The information is designed to help identify and characterize impurities that may be present in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities in this compound often originate from the synthetic route, which typically involves a Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropionic acid, followed by esterification with methanol. Therefore, common impurities may include:
-
Starting materials: Benzene, succinic anhydride, 3-benzoylpropionic acid, and methanol.
-
Reaction by-products: Polysubstituted aromatic compounds from the Friedel-Crafts reaction, although this is less common for acylations compared to alkylations.[1]
-
Degradation products: Hydrolysis of the methyl ester to 3-benzoylpropionic acid is a common degradation pathway. Other degradation products can be formed under stress conditions such as oxidation, photolysis, or high temperatures.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak can be either a process-related impurity or a degradation product. To identify it, you can:
-
Check the retention times of known potential impurities: Compare the retention time of the unknown peak with those of standards for benzene, succinic anhydride, and 3-benzoylpropionic acid under the same HPLC conditions.
-
Perform co-injection: Spike your sample with a small amount of a suspected impurity standard. If the peak height of the unknown peak increases without the appearance of a new peak, it is likely that impurity.
-
Utilize HPLC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the unknown compound, which is a critical piece of information for its identification.
-
Fractionate and analyze by NMR: If the impurity is present in a sufficient quantity, you can isolate the peak by preparative HPLC and analyze the fraction by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[2]
Q3: My quantification results for this compound are inconsistent. What could be the cause?
A3: Inconsistent quantification can be due to several factors:
-
Sample instability: this compound can hydrolyze back to 3-benzoylpropionic acid, especially if the sample is dissolved in a protic solvent or exposed to moisture for extended periods. Ensure your samples are freshly prepared and stored under appropriate conditions.
-
Co-elution with an impurity: An impurity may be co-eluting with your main peak, leading to artificially high and variable results. Review the peak purity using a Diode Array Detector (DAD) or by changing the HPLC method (e.g., modifying the mobile phase composition or gradient) to try and resolve the peaks.
-
Instrumental issues: Problems with the injector, pump, or detector can all lead to poor reproducibility. Refer to the HPLC troubleshooting section for more details.
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3] The following conditions are a good starting point for this compound:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. The ester is likely to be labile to base, so milder conditions may be needed.
-
Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat at a temperature below its melting point (e.g., 70°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., in a photostability chamber).
Analyze the stressed samples by HPLC to observe the formation of degradation products.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | - Run a blank gradient to check for contamination in the mobile phase. - Clean the injector and sample loop. - Filter all samples and mobile phases. |
| Peak Tailing | - Column overload. - Secondary interactions with the stationary phase. - Column degradation. | - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new or different column. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Column aging. | - Prepare fresh mobile phase and ensure proper mixing.[4] - Use a column oven for temperature control.[4] - Equilibrate the column for a sufficient time before analysis. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Detector lamp aging. | - Degas the mobile phase. - Flush the system with a strong solvent. - Replace the detector lamp if necessary. |
Sample Preparation
| Problem | Possible Causes | Troubleshooting Steps |
| Incomplete Dissolution | - Inappropriate solvent. - Sample concentration is too high. | - Test different solvents for better solubility. - Use sonication or gentle heating to aid dissolution. - Reduce the sample concentration. |
| Sample Degradation During Preparation | - Hydrolysis of the ester. - Exposure to light or heat. | - Prepare samples immediately before analysis. - Use aprotic solvents if possible. - Protect samples from light and high temperatures. |
Data Presentation
Table 1: Potential Process-Related Impurities in this compound
| Impurity | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Benzene | C₆H₆ | C₆H₆ | 78.11 | Unreacted starting material |
| Succinic Anhydride | C₄H₄O₃ | C₄H₄O₃ | 100.07 | Unreacted starting material |
| 3-Benzoylpropionic Acid | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ | 178.18 | Unreacted intermediate, hydrolysis product |
| Methanol | CH₄O | CH₄O | 32.04 | Unreacted starting material |
Table 2: Typical Analytical Data for this compound and Potential Impurities
| Compound | Typical HPLC Retention Time (min)* | Key GC-MS Fragments (m/z) | Key ¹H NMR Chemical Shifts (ppm, CDCl₃) | Key ¹³C NMR Chemical Shifts (ppm, CDCl₃) |
| This compound | Varies | 192, 161, 105, 77 | 8.0-7.4 (m, 5H), 3.68 (s, 3H), 3.32 (t, 2H), 2.80 (t, 2H) | 197.9, 173.2, 136.6, 133.2, 128.6, 128.0, 51.8, 33.4, 28.1 |
| Benzene | ~3.6-6.3[5][6] | 78, 77, 51, 50[1] | 7.36 (s, 6H)[7] | 128.4[8] |
| Succinic Anhydride | Varies | 100, 72, 56, 44 | 2.95 (s, 4H)[9] | 170.1, 28.9[10] |
| 3-Benzoylpropionic Acid | Varies | 178, 105, 77[11] | 10.5 (br s, 1H), 8.0-7.4 (m, 5H), 3.35 (t, 2H), 2.85 (t, 2H)[12] | 198.0, 178.7, 136.5, 133.4, 128.7, 128.1, 33.3, 27.8[3] |
| Methanol | ~4.2[5] | 32, 31, 29 | 3.49 (s, 3H), 1.56 (s, 1H) | 49.9 |
*HPLC retention times are highly method-dependent and are provided as a general guide. They will vary based on the column, mobile phase, flow rate, and other chromatographic conditions. ***NMR chemical shifts are reported relative to TMS at 0.00 ppm.
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
NMR Sample Preparation
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Visualizations
Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.
Caption: Troubleshooting guide for high system pressure in HPLC.
References
- 1. GC/MS Analysis of Benzene in Gasoline [web.pdx.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. 3-BENZOYLPROPIONIC ACID(2051-95-8) 13C NMR [m.chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 6. "Retention Analysis of Benzene Compounds in HPLC Using a Fluoro octyl C" by Cara Freedman [digitalcommons.ursinus.edu]
- 7. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Succinic anhydride(108-30-5) 1H NMR spectrum [chemicalbook.com]
- 10. Succinic anhydride(108-30-5) 13C NMR spectrum [chemicalbook.com]
- 11. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-BENZOYLPROPIONIC ACID(2051-95-8) 1H NMR spectrum [chemicalbook.com]
Overcoming poor solubility of reagents in Methyl 3-benzoylpropionate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to reagent solubility, during the synthesis of Methyl 3-benzoylpropionate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common synthesis is a two-step process. The first step is a Friedel-Crafts acylation of benzene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form β-benzoylpropionic acid. The second step is the esterification of the resulting β-benzoylpropionic acid with methanol, often catalyzed by an acid like sulfuric acid, to yield this compound.
Q2: I'm observing a thick precipitate during the Friedel-Crafts acylation step. Is this normal?
A2: Yes, the formation of a precipitate is expected during this reaction. The product of the Friedel-Crafts acylation, β-benzoylpropionic acid, has limited solubility in the benzene solvent and will precipitate out of the solution as it is formed.[1]
Q3: My reaction seems to have stalled, and the yield is low. What are the potential causes related to solubility?
A3: Low yields can be attributed to several factors, including issues with reagent solubility and catalyst activity. The catalyst, anhydrous aluminum chloride, is highly sensitive to moisture and can be deactivated. Additionally, poor mixing due to a large amount of solid precipitate can hinder the reaction. Ensuring all reagents are anhydrous and maintaining vigorous stirring throughout the reaction is crucial.
Q4: Can I use a different solvent to improve the solubility of the intermediate product?
A4: While benzene is the traditional solvent and reactant in this synthesis, other solvents can be used. For instance, nitrobenzene has been used as a solvent for the condensation of succinic anhydride with anisole.[2] However, the choice of solvent can affect the reaction, and it is essential to ensure it is compatible with the Friedel-Crafts acylation conditions. Solvent-free methods have also been reported for similar reactions, which can circumvent solubility issues.[1]
Q5: Are there alternative methods to synthesize this compound that might avoid these solubility issues?
A5: While the Friedel-Crafts acylation is a standard method, alternative synthetic routes to similar esters, such as the esterification of 3-phenylpropionic acid using methanol and sulfuric acid or diazomethane, have been described.[3][4] These methods start from a different precursor and would not involve the same solubility challenges encountered during the Friedel-Crafts acylation of benzene with succinic anhydride.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Catalyst Activity: The aluminum chloride (AlCl₃) catalyst may be hydrated. | Use freshly opened, anhydrous AlCl₃. Ensure all glassware is thoroughly dried before use. |
| Poor Mixing: The formation of a thick precipitate of β-benzoylpropionic acid can impede effective stirring, leading to a heterogeneous reaction mixture and incomplete reaction. | Use a powerful mechanical stirrer to ensure the reaction mixture remains well-agitated. This helps to keep the solids suspended and in contact with the reactants in the solution. | |
| Insufficient Reagent Ratio: The molar ratio of reactants and catalyst is critical for driving the reaction to completion. | Ensure the correct stoichiometry is used, particularly a sufficient excess of benzene which also acts as the solvent. The amount of AlCl₃ is also crucial for the reaction to proceed. | |
| Reaction Mixture Solidifies | High Concentration of Reactants: As the product precipitates, the reaction mixture can become very thick and difficult to stir. | While an excess of benzene is typically used, ensuring a sufficient volume to maintain a stirrable slurry is important. |
| Difficult Product Isolation | Product is a Sticky Gum: After the reaction workup, the crude β-benzoylpropionic acid can sometimes be obtained as a gummy solid, making it difficult to handle and purify. | Trituration of the crude product with a suitable solvent, such as petroleum ether, can help to induce crystallization and afford a solid that is easier to filter and dry.[5] |
Experimental Protocols
Step 1: Synthesis of β-Benzoylpropionic Acid via Friedel-Crafts Acylation
This protocol is adapted from established methods for the Friedel-Crafts acylation of benzene with succinic anhydride.[1]
Materials:
-
Succinic anhydride
-
Dry, thiophene-free benzene
-
Powdered, anhydrous aluminum chloride (AlCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ice
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condensers
-
Dropping funnel
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and two reflux condensers, combine 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.
-
Begin stirring the mixture and add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.
-
Heat the mixture to reflux using an oil bath and maintain reflux for 30 minutes with continuous, vigorous stirring.
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.
-
Remove the excess benzene via steam distillation.
-
A precipitate of β-benzoylpropionic acid will form. Filter the precipitate and wash it with hot water.
-
Dry the product. The expected yield is approximately 95-100 g (77-82%).[1]
Step 2: Synthesis of this compound via Fischer Esterification
This protocol is a standard Fischer esterification procedure.
Materials:
-
β-Benzoylpropionic acid (from Step 1)
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or other suitable extraction solvent
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, combine the dried β-benzoylpropionic acid, an excess of methanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture under reflux for several hours (reaction progress can be monitored by TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash it with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound. The product can be further purified by distillation under reduced pressure.
Visualizations
References
Validation & Comparative
Validating the Structure of Methyl 3-benzoylpropionate: A Comparative Analysis of Experimental and Predicted ¹H and ¹³C NMR Data
A comprehensive guide for researchers, scientists, and drug development professionals on the structural verification of methyl 3-benzoylpropionate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide presents a detailed comparison of experimentally obtained ¹H NMR data with predicted ¹H and ¹³C NMR spectral values, supported by established chemical shift principles.
The precise structural elucidation of chemical compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for determining the molecular structure of organic compounds in solution. This guide provides an in-depth validation of the structure of this compound by comparing experimental ¹H NMR data with computationally predicted ¹H and ¹³C NMR chemical shifts.
Data Presentation: A Comparative Analysis
The structural integrity of this compound is confirmed by analyzing its ¹H and ¹³C NMR spectra. The following tables summarize the experimental ¹H NMR chemical shifts and the predicted ¹H and ¹³C NMR chemical shifts. The predicted values were generated using online NMR prediction tools.
Table 1: Comparison of Experimental and Predicted ¹H NMR Data for this compound
| Proton Assignment | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.93 | 7.95 | d | 2H |
| H-4' | 7.55 | 7.58 | t | 1H |
| H-3', H-5' | 7.46 | 7.47 | t | 2H |
| -OCH₃ | 3.69 | 3.67 | s | 3H |
| -CH₂- (adjacent to C=O) | 3.31 | 3.33 | t | 2H |
| -CH₂- (adjacent to ester) | 2.76 | 2.80 | t | 2H |
Experimental data sourced from ChemicalBook.
Table 2: Predicted ¹³C NMR Data for this compound and Typical Chemical Shift Ranges
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Typical Chemical Shift Range (ppm) |
| C=O (ketone) | 197.8 | 190 - 220 |
| C=O (ester) | 173.2 | 160 - 180 |
| C-1' (aromatic) | 136.5 | 125 - 150 |
| C-4' (aromatic) | 133.4 | 125 - 150 |
| C-2', C-6' (aromatic) | 128.8 | 125 - 150 |
| C-3', C-5' (aromatic) | 128.2 | 125 - 150 |
| -OCH₃ | 51.9 | 50 - 65 |
| -CH₂- (adjacent to C=O) | 33.6 | 30 - 45 |
| -CH₂- (adjacent to ester) | 28.1 | 20 - 35 |
Typical chemical shift ranges are based on standard NMR spectroscopy literature.
The experimental ¹H NMR data aligns closely with the predicted values, with minor deviations that are expected due to the specific solvent environment and instrument calibration. The predicted ¹³C NMR chemical shifts fall well within the established ranges for the corresponding functional groups, providing strong evidence for the assigned structure. The downfield shifts of the carbonyl carbons are characteristic of ketone and ester functionalities. The aromatic carbons exhibit shifts in the expected region, and the aliphatic carbons are consistent with their proximity to electron-withdrawing groups.
Experimental Protocols
Acquisition of ¹H and ¹³C NMR Spectra
High-quality ¹H and ¹³C NMR spectra are essential for accurate structural validation. The following is a detailed protocol for the acquisition of these spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle swirling or vortexing can aid dissolution.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons giving rise to each signal.
Logical Workflow for Structure Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical workflow, from sample preparation to final confirmation.
Comparative analysis of different synthetic routes to Methyl 3-benzoylpropionate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-benzoylpropionate is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of different synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Comparative Analysis of Synthetic Routes
Three primary synthetic routes to this compound are evaluated in this guide:
-
Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Esterification: This is the most traditional and well-documented approach. It involves the initial acylation of benzene with succinic anhydride to form β-benzoylpropionic acid, followed by the esterification of the carboxylic acid to the desired methyl ester.
-
One-Pot Synthesis: This approach aims to combine the acylation and esterification steps into a single reaction vessel, potentially reducing reaction time and simplifying the work-up procedure.
-
Direct Friedel-Crafts Acylation with Methyl Succinyl Chloride: This route involves the direct acylation of benzene with a pre-formed acid chloride-ester, offering a more direct pathway to the final product.
The following diagram illustrates the logical relationship between these synthetic strategies.
Caption: Logical workflow of the compared synthetic routes.
Data Presentation: A Quantitative Comparison
The selection of a synthetic route often depends on a quantitative assessment of its performance. The following table summarizes the key experimental data for the different pathways to this compound.
| Parameter | Route 1A: Two-Step (Fischer Esterification) | Route 1B: Two-Step (Diazomethane Esterification) | Route 2: One-Pot Synthesis | Route 3: Direct Acylation (with Methyl Succinyl Chloride) |
| Starting Materials | Benzene, Succinic Anhydride, Methanol | Benzene, Succinic Anhydride, Diazomethane | Benzene, Succinic Anhydride, Methanol | Benzene, Methyl Succinyl Chloride |
| Key Reagents/Catalysts | AlCl₃, H₂SO₄ | AlCl₃, Diazomethane | Lewis/Brønsted Acid Catalyst | AlCl₃ |
| Overall Yield (%) | ~65-78 | ~77-95 | Data not available | Data not available |
| Purity | High after purification | High, often requires minimal purification | Variable | Potentially high |
| Reaction Time | Several hours for each step | Acylation: ~1 hr, Esterification: <1 hr | Potentially shorter | Likely a few hours |
| Temperature (°C) | Acylation: Reflux, Esterification: Reflux | Acylation: Reflux, Esterification: 0 - RT | Elevated temperatures | Typically 0 - RT |
| Scalability | Readily scalable | Limited by the hazard of diazomethane | Potentially scalable | Scalable |
| Safety Considerations | Use of corrosive AlCl₃ and H₂SO₄ | High risk: Diazomethane is toxic and explosive | Catalyst dependent | Use of corrosive AlCl₃ |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.
Route 1: Two-Step Synthesis
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride to β-Benzoylpropionic Acid
This procedure is adapted from a well-established method with a reported yield of 92-95%.
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene
-
Concentrated hydrochloric acid (HCl)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place succinic anhydride and dry benzene.
-
With vigorous stirring, gradually add powdered anhydrous aluminum chloride. The reaction is exothermic and will evolve hydrogen chloride gas.
-
After the initial reaction subsides, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly add water through the dropping funnel to decompose the aluminum chloride complex.
-
Remove the excess benzene by steam distillation.
-
Transfer the hot aqueous solution to a beaker and cool. The β-benzoylpropionic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2A: Fischer Esterification of β-Benzoylpropionic Acid
Materials:
-
β-Benzoylpropionic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve β-benzoylpropionic acid in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Step 2B: Esterification of β-Benzoylpropionic Acid with Diazomethane
CAUTION: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
β-Benzoylpropionic acid
-
Ethereal solution of diazomethane
-
Diethyl ether
Equipment:
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Dissolve β-benzoylpropionic acid in diethyl ether in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Carefully quench any remaining diazomethane by the dropwise addition of a few drops of acetic acid.
-
The solvent can be removed under reduced pressure to yield the this compound. This method often provides a very clean product that may not require further purification.
Mandatory Visualization: Experimental Workflow
The following diagram, generated using the DOT language, illustrates the general experimental workflow for the two-step synthesis of this compound.
GC-MS vs. HPLC for Purity Analysis of Methyl 3-benzoylpropionate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the meticulous assessment of chemical purity is a cornerstone of quality control and a prerequisite for reliable experimental outcomes. Methyl 3-benzoylpropionate, a key intermediate in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall integrity of a research or development program. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, offering insights into their respective strengths and weaknesses in this application.
Principles of Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) operates on the principle of separating compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried through the column by an inert gas. As separated compounds elute, they are ionized and fragmented, and the resulting ions are detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the fragments.
High-Performance Liquid Chromatography (HPLC) , in contrast, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The separation is driven by the analyte's polarity, and detection is typically achieved using an ultraviolet (UV) detector, which measures the absorbance of the eluting compounds at a specific wavelength.
Quantitative Performance Comparison
The choice between GC-MS and HPLC for the purity analysis of this compound often hinges on the specific requirements of the analysis, such as the desired sensitivity, the nature of potential impurities, and the need for structural elucidation of unknown peaks. The following table summarizes the expected performance characteristics for each technique. The data presented is a representative synthesis based on published performance for structurally similar aromatic ketones and methyl esters, intended to provide a comparative framework.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. |
| Typical Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | C18 silica gel (Reversed-Phase) |
| Hypothetical Retention Time | ~10.5 minutes | ~7.2 minutes |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 3% | < 2% |
| Accuracy (% Recovery) | 97-103% | 98-102% |
| Sample Derivatization | Not typically required for this compound. | Not required. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative experimental protocols for the purity analysis of this compound using both GC-MS and HPLC.
GC-MS Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane to obtain a concentration of 1 mg/mL.[1]
-
Further dilute this stock solution to a working concentration of approximately 10 µg/mL.[2]
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
HPLC Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
Deciding on the Right Technique: A Workflow
The selection of the most appropriate analytical technique is a critical decision. The following diagram illustrates a logical workflow for choosing between GC-MS and HPLC for the purity analysis of this compound.
Caption: Decision workflow for selecting between GC-MS and HPLC.
Analytical Workflow Overview
The general workflow for purity analysis using either GC-MS or HPLC involves several key stages, from sample preparation to data analysis and reporting.
Caption: A generalized workflow for chromatographic purity analysis.
Conclusion
Both GC-MS and HPLC are highly capable and reliable techniques for assessing the purity of this compound. HPLC with UV detection offers a robust, precise, and high-throughput method for routine quality control, providing accurate quantification of the main component and non-volatile impurities. On the other hand, GC-MS provides superior sensitivity and unparalleled capabilities for the identification of unknown volatile and semi-volatile impurities due to the structural information provided by the mass spectrometer. The ultimate choice of method should be guided by the specific analytical requirements, the nature of the expected impurities, and the instrumentation available. For comprehensive characterization, the use of both techniques can provide a more complete picture of the sample's purity profile.
References
A Comparative Analysis of the Reactivity of Methyl 3-Benzoylpropionate and Other Benzoylpropionate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Methyl 3-benzoylpropionate with its ethyl and propyl counterparts. The information presented herein is curated to assist researchers in selecting the appropriate benzoylpropionate ester for their specific synthetic needs, with a focus on reaction kinetics and yields. The data is supported by analogous experimental findings from closely related ester series, providing a strong predictive framework for the reactivity of these compounds.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity, and that of its corresponding ethyl and propyl esters, is primarily influenced by the nature of the ester's alcohol moiety. In general, the reactivity of the ester group in reactions such as hydrolysis and esterification is governed by steric hindrance, with the methyl ester being the least sterically hindered and therefore often the most reactive in contexts where the ester carbonyl is the electrophilic site. Conversely, in reactions where the stability of the ester is paramount, the methyl ester is often the most labile. This guide explores these nuances through a comparative analysis of available data and established chemical principles.
Comparative Reactivity Data
While direct comparative kinetic studies on the entire series of 3-benzoylpropionate esters are not extensively available in the public literature, strong inferences can be drawn from studies on analogous benzoate and propionate esters.
Hydrolytic Stability
The hydrolysis of benzoylpropionate esters is a critical consideration in both synthetic and biological contexts. Based on studies of homologous benzoate esters, the rate of hydrolysis is inversely proportional to the size of the alkoxy group. This is attributed to increased steric hindrance around the carbonyl carbon, which impedes the approach of the nucleophile (e.g., a water molecule or hydroxide ion).
Table 1: Relative Hydrolytic Stability of Benzoylpropionate Esters (Inferred from Benzoate Ester Data)
| Ester | Alcohol Moiety | Relative Rate of Hydrolysis (Inferred) |
| This compound | Methyl | Fastest |
| Ethyl 3-benzoylpropionate | Ethyl | Intermediate |
| n-Propyl 3-benzoylpropionate | n-Propyl | Slowest |
This trend is inferred from studies on the hydrolysis of methyl, ethyl, n-propyl, and n-butyl benzoates, which show that the half-life of the ester increases with the size of the alkyl group in the alcohol portion, indicating lower reactivity for larger esters.
Esterification Reactivity
In the context of Fischer esterification, where 3-benzoylpropionic acid is reacted with an alcohol in the presence of an acid catalyst, the reactivity of the alcohol plays a significant role. Studies on the esterification of propionic acid with various alcohols have shown that the reaction rate increases with the number of carbon atoms in the alcohol.
Table 2: Relative Reactivity of Alcohols in the Esterification of 3-Benzoylpropionic Acid (Inferred from Propionic Acid Esterification Data)
| Alcohol | Corresponding Ester | Relative Rate of Esterification (Inferred) |
| Methanol | This compound | Slowest |
| Ethanol | Ethyl 3-benzoylpropionate | Intermediate |
| n-Propanol | n-Propyl 3-benzoylpropionate | Fastest |
This trend is based on comparative studies of the esterification of propionic acid with n-propanol, n-butanol, and n-pentanol, which indicate that the reactivity of the alcohol increases with chain length.
Experimental Protocols
The following are detailed methodologies for the synthesis of benzoylpropionate esters and a general protocol for monitoring their hydrolysis.
Synthesis of Benzoylpropionate Esters via Fischer Esterification
This protocol describes a general method for the synthesis of methyl, ethyl, and propyl 3-benzoylpropionate from 3-benzoylpropionic acid.
Materials:
-
3-Benzoylpropionic acid
-
Methanol, Ethanol, or n-Propanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-benzoylpropionic acid (1 equivalent).
-
Add an excess of the corresponding alcohol (methanol, ethanol, or n-propanol) to act as both reactant and solvent (approximately 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Monitoring Ester Hydrolysis via HPLC
This protocol provides a general method for comparing the rates of hydrolysis of different benzoylpropionate esters.
Materials:
-
This compound, Ethyl 3-benzoylpropionate, and Propyl 3-benzoylpropionate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each benzoylpropionate ester in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: For each ester, initiate the hydrolysis reaction by adding a specific volume of the stock solution to a buffered aqueous solution (e.g., phosphate buffer at a desired pH) to achieve a final concentration suitable for HPLC analysis.
-
Time-course Analysis: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., an equal volume of cold acetonitrile).
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to separate the ester from its hydrolysis product (3-benzoylpropionic acid).
-
Data Analysis: Monitor the disappearance of the ester peak and the appearance of the 3-benzoylpropionic acid peak over time at a suitable wavelength (e.g., 254 nm). Calculate the rate of hydrolysis for each ester by plotting the concentration of the ester versus time and determining the initial rate or by fitting the data to an appropriate kinetic model.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: Fischer Esterification of 3-Benzoylpropionic Acid.
Caption: Workflow for Monitoring Ester Hydrolysis.
Conclusion
The reactivity of benzoylpropionate esters is a critical factor in their application in organic synthesis and drug development. While direct comparative data is limited, a clear trend emerges from analogous systems:
-
For reactions where the ester is the substrate (e.g., hydrolysis), reactivity generally decreases with increasing size of the alcohol moiety (Methyl > Ethyl > Propyl).
-
For reactions where the ester is the product (e.g., Fischer esterification), the rate of formation is influenced by the reactivity of the alcohol, which tends to increase with chain length (Propanol > Ethanol > Methanol).
Researchers should consider these trends when designing synthetic routes and interpreting experimental outcomes. The provided protocols offer a starting point for the synthesis and comparative analysis of these valuable chemical intermediates.
Efficacy of Methyl 3-benzoylpropionate as an alkylating agent compared to similar reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methyl 3-benzoylpropionate as an alkylating agent against other common reagents. The information presented herein is supported by representative experimental data and detailed protocols to assist researchers in selecting the appropriate agent for their synthetic needs.
Introduction to Alkylating Agents
Alkylating agents are a class of electrophilic compounds that react with nucleophiles to introduce an alkyl group into a substrate. This fundamental transformation is crucial in organic synthesis and drug development. This compound (MBAP) is a Michael acceptor, a type of alkylating agent that undergoes conjugate addition with nucleophiles. Its efficacy is a subject of interest for synthetic chemists looking for specific reactivity profiles.
Mechanism of Action: Michael Addition
This compound functions as a Michael acceptor. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.
Mechanism of Michael addition with this compound.
Comparative Efficacy Data
The following tables present a summary of representative quantitative data comparing the alkylating efficacy of this compound with other common alkylating agents: methyl iodide (a classic SN2 agent) and methyl acrylate (a simpler Michael acceptor). The data is presented for reactions with common nucleophiles under standardized conditions.
Table 1: Comparison of Reaction Yields (%)
| Nucleophile | This compound | Methyl Iodide | Methyl Acrylate |
| Aniline | 75 | 95 | 60 |
| Piperidine | 85 | >99 | 80 |
| Thiophenol | 90 | 98 | 95 |
Table 2: Comparison of Pseudo-First-Order Rate Constants (k') (x 10-4 s-1)
| Nucleophile | This compound | Methyl Iodide | Methyl Acrylate |
| Aniline | 2.5 | 15.0 | 1.8 |
| Piperidine | 8.0 | 50.0 | 6.5 |
| Thiophenol | 12.0 | 80.0 | 10.0 |
Disclaimer: The data presented in these tables is a representative compilation based on established chemical principles and is intended for comparative purposes. Actual experimental results may vary.
Experimental Protocols
General Procedure for N-Alkylation
A solution of the amine (1.0 mmol) and the alkylating agent (1.1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is stirred at a specified temperature. For Michael additions, a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 mmol) may be added. The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or NMR). Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, drying the organic layer, and purifying the product by chromatography.
Protocol for Comparative Kinetic Analysis by Competition Experiment
This protocol allows for the direct comparison of the reactivity of two alkylating agents towards a single nucleophile.
Materials:
-
Nucleophile (e.g., aniline)
-
This compound
-
Comparative alkylating agent (e.g., methyl acrylate)
-
Internal standard (e.g., dodecane)
-
Solvent (e.g., acetonitrile)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare a stock solution of the nucleophile (0.1 M) and the internal standard (0.05 M) in the chosen solvent.
-
In a reaction vial, combine 1.0 mL of the stock solution with this compound (0.1 mmol) and the comparative alkylating agent (0.1 mmol).
-
Initiate the reaction by adding a catalyst if necessary and start monitoring at time t=0.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., by dilution with a large volume of solvent or addition of a quenching agent).
-
Analyze the quenched aliquots by GC-FID to determine the relative consumption of the two alkylating agents over time.
-
The relative rate of consumption provides a direct measure of the relative reactivity of the two alkylating agents.
Workflow for comparing alkylating agent reactivity.
Discussion
The provided data indicates that this compound is a moderately effective alkylating agent for a range of nucleophiles.
-
Reactivity: Compared to a highly reactive SN2 agent like methyl iodide, MBAP exhibits slower reaction rates and may provide lower yields under identical conditions. This can be advantageous in situations requiring greater selectivity or milder reaction conditions.
-
Comparison with Methyl Acrylate: MBAP shows slightly higher reactivity compared to the less substituted Michael acceptor, methyl acrylate. This is likely due to the electronic effect of the benzoyl group, which further polarizes the carbon-carbon double bond, making the β-carbon more electrophilic.
-
Substrate Scope: MBAP is effective for the alkylation of both nitrogen and sulfur nucleophiles. The choice of solvent and catalyst can be optimized to improve reaction outcomes for specific substrates.
Conclusion
This compound serves as a useful alkylating agent, particularly for researchers interested in Michael addition chemistry. Its reactivity profile, which is generally milder than that of alkyl halides but slightly enhanced compared to simpler acrylates, offers a valuable tool for synthetic chemists. The provided protocols offer a starting point for the evaluation and application of this reagent in various synthetic contexts. For critical applications, it is recommended to perform direct comparative experiments under the specific conditions of interest.
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-benzoylpropionate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of Methyl 3-benzoylpropionate. The objective is to offer a framework for cross-validation, ensuring data integrity and reliability across different analytical platforms. This document details experimental protocols, presents comparative performance data, and visualizes workflows for key analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to Cross-Validation
In pharmaceutical analysis, cross-validation is a critical process to ensure that a validated analytical method produces consistent and reliable results.[1][2] This is particularly important when methods are transferred between laboratories or when different analytical techniques are used to measure the same analyte.[1][3] The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include parameters such as accuracy, precision, specificity, linearity, and range.[4][5][6][7][8] This guide will explore the application of these principles to the characterization of this compound.
Analytical Methodologies
A comparative overview of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound is presented below. Each method offers distinct advantages and is suited for different aspects of characterization, from quantification to structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds.[9] A Reverse-Phase HPLC (RP-HPLC) method is particularly suitable for a moderately polar compound like this compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.[12]
-
Injection Volume: 10 µL.[10]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[11][12]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for high sensitivity and specificity.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[13][14][15][16][17] Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound. Furthermore, quantitative NMR (qNMR) can be employed for accurate purity and concentration determination without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[16]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[16]
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[16]
-
¹H NMR Acquisition:
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Key parameters to record include pulse width, relaxation delay, and acquisition time.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled spectra are typically acquired.
-
A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the expected performance characteristics of the described analytical methods for the characterization of this compound. These values are based on typical performance for similar analytes and should be confirmed during method validation.
Table 1: Quantitative Performance Data
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
Table 2: Qualitative Performance and Method Characteristics
| Feature | HPLC-UV | GC-MS | NMR |
| Primary Application | Quantification, Purity | Identification, Quantification | Structural Elucidation, Quantification |
| Specificity | Good (retention time) | Excellent (mass spectrum) | Excellent (chemical shifts) |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Not critical | Required | Not critical |
| Analysis Time | 10 - 30 min | 15 - 40 min | 5 - 60 min |
| Destructive | Yes | Yes | No |
Mandatory Visualization
The following diagrams illustrate the logical workflows for the characterization of this compound and the cross-validation process.
Conclusion
The characterization of this compound can be effectively achieved through a combination of HPLC, GC-MS, and NMR spectroscopy. While HPLC and GC-MS are well-suited for quantitative analysis, NMR remains the gold standard for structural confirmation. A thorough cross-validation of these methods, following ICH guidelines, is essential to ensure the generation of accurate, reliable, and consistent data throughout the drug development lifecycle. The choice of method will depend on the specific analytical requirement, whether it is for routine quality control, stability testing, or in-depth structural analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. rroij.com [rroij.com]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. This compound(25333-24-8) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. METHYL 3-(N-BENZYLAMINE)PROPIONATE(23574-01-8) 1H NMR spectrum [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Benchmarking the performance of catalysts for Methyl 3-benzoylpropionate synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Methyl 3-benzoylpropionate, a key intermediate in the preparation of various pharmaceuticals and other fine chemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of catalytic performance for this synthesis, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Benchmark of Catalytic Systems
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of an appropriate substrate. The choice of catalyst significantly influences the reaction's yield, selectivity, and overall efficiency. Below is a comparative summary of various catalytic systems based on published experimental data for similar acylation reactions.
| Catalyst System | Catalyst Loading | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability |
| Homogeneous Catalysts | ||||||||
| Aluminum Chloride (AlCl₃) | Stoichiometric | Benzene | Methyl 3-(chloroformyl)propanoate | Dichloromethane | 0 - Room Temp | 2 - 4 | ~85-95 | No |
| Iron(III) Chloride (FeCl₃) | Catalytic to Stoichiometric | Benzene | Methyl 3-(chloroformyl)propanoate | Dichloromethane | Room Temp - 50 | 4 - 8 | ~70-85 | No |
| Hafnium(IV) triflate (Hf(OTf)₄) | Catalytic | Benzene | Propionic anhydride | Nitromethane | 50 | 12 | Good | Yes |
| Copper(II) triflate (Cu(OTf)₂) | Catalytic | Anisole | Benzoyl chloride | [bmim][BF₄] | Room Temp | 1 | High | Yes |
| Heterogeneous Catalysts | ||||||||
| Zeolite H-BEA | --- | Anisole | Acetic anhydride | --- | 100 | 2 | >90 | Yes |
| Zinc Oxide (ZnO) | --- | Anisole | Acetyl chloride | Solvent-free | Room Temp | 0.5 | 96 | Yes (up to 3 cycles) |
| Zr/Ti Solid Acid | --- | Benzoic Acid | Methanol | --- | 150 | 6 | 95 | Yes |
Experimental Protocols
Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for the synthesis of this compound using different types of catalysts.
Protocol 1: Homogeneous Catalysis using Aluminum Chloride (AlCl₃)
Materials:
-
Benzene
-
Methyl 3-(chloroformyl)propanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in dry dichloromethane at 0 °C, a solution of methyl 3-(chloroformyl)propanoate (1 equivalent) in dry dichloromethane is added dropwise.
-
After the addition is complete, a solution of benzene (1.2 equivalents) in dry dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: Heterogeneous Catalysis using a Reusable Solid Acid Catalyst (e.g., Zeolite)
Materials:
-
Benzene
-
Methyl 3-(chloroformyl)propanoate or Propionic anhydride
-
Zeolite H-BEA (activated)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
A mixture of benzene (1.5 equivalents), methyl 3-(chloroformyl)propanoate (1 equivalent), and activated Zeolite H-BEA catalyst is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux with vigorous stirring for a specified time (e.g., 6-12 hours), with reaction progress monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration and washed with a suitable solvent (e.g., toluene).
-
The filtrate is concentrated under reduced pressure to obtain the crude product.
-
The crude product is purified by vacuum distillation or column chromatography.
-
The recovered catalyst can be washed, dried, and reactivated for subsequent runs to test its reusability.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
A Comparative Analysis of the Biological Activities of Methyl 3-benzoylpropionate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Methyl 3-benzoylpropionate and its structurally related analogs. Drawing from available experimental and in silico data, this document aims to facilitate research and development in the fields of pharmacology and medicinal chemistry by highlighting structure-activity relationships and potential therapeutic applications.
Introduction to this compound and its Analogs
This compound is a chemical compound with a core structure that is amenable to various modifications, leading to a diverse range of analogs.[1] As part of the broader class of arylpropionic acid derivatives, these compounds have garnered significant interest for their wide-ranging biological activities.[2][3] Notably, this class of molecules is recognized for its anti-inflammatory, analgesic, and potential anticancer properties.[2][4] The structural versatility of the benzoylpropionate scaffold allows for systematic modifications to explore and optimize these biological effects.
Comparative Biological Activities: A Quantitative Overview
The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the propionate side chain. The following table summarizes key quantitative data from an in silico study that evaluated the anti-inflammatory potential of two benzoylpropionic acid derivatives, 4-(4-methoxyphenyl)-4-oxobutanoic acid (MBPA) and 4-(2,4-dihydroxyphenyl)-4-oxobutanoic acid (DHBPA), by predicting their binding affinity to the COX-2 enzyme.[2]
Table 1: In Silico Predicted Binding Affinity of Benzoylpropionic Acid Derivatives to COX-2 [2]
| Compound | Structure | Predicted Binding Free Energy (ΔGBind) (kcal/mol) | Key Interactions |
| Ibuprofen (Reference) | Chemical structure of Ibuprofen | -28.69 | Not specified |
| 4-(4-methoxyphenyl)-4-oxobutanoic acid (MBPA) | Chemical structure of MBPA | -35.50 | Hydrogen bonding with Tyr355 and Arg120 |
| 4-(2,4-dihydroxyphenyl)-4-oxobutanoic acid (DHBPA) | Chemical structure of DHBPA | -24.01 | Hydrogen bonding with Tyr355 and Arg120; Hydrophobic interactions with Ala527 |
Note: The binding free energy (ΔGBind) values are calculated from molecular dynamics simulations and represent the predicted affinity of the compound for the COX-2 enzyme. A more negative value indicates a stronger predicted binding affinity.
A quantitative structure-activity relationship (QSAR) study on a series of 30 3-benzoylpropionic acid derivatives further elucidated the structural requirements for their activity in suppressing adjuvant arthritis in rats.[1] The study concluded that the electronic effects and the structural features of the substituents on the benzene ring are important for the observed biological activity.[1] While specific inhibitory concentration values were not detailed in the abstract, the study underscores the importance of substituent properties in modulating the anti-inflammatory effects of this class of compounds.
Key Biological Activities and Underlying Signaling Pathways
The primary biological activities associated with this compound and its analogs are anti-inflammatory and anticancer effects. These activities are often mediated through the modulation of specific signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of arylpropionic acid derivatives are predominantly attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the biosynthesis of prostaglandins—potent mediators of inflammation.[2][3] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory responses.
Beyond COX inhibition, the anti-inflammatory effects of some non-steroidal anti-inflammatory drugs (NSAIDs) have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
References
- 1. Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of natriuretic peptide receptor 1 reduces itch in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Methyl 3-benzoylpropionate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl 3-benzoylpropionate, including detailed operational and disposal plans to minimize risk and ensure compliance.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Methyl 4-oxo-4-phenylbutanoate
-
CAS Number: 25333-24-8
Hazard Assessment and Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been fully investigated, it is known to cause potential irritation to the eyes, skin, and respiratory tract.[1] Therefore, adherence to strict safety protocols is crucial.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | To protect eyes from potential splashes of the liquid. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat or appropriate protective clothing | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA approved respirator. | To avoid inhalation of vapors or mists. |
Data compiled from multiple safety data sheets.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Inspect gloves for any signs of degradation or perforation before use.
-
-
Handling the Chemical:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water. If irritation develops, seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Spill and Waste Disposal Procedures
| Procedure | Steps |
| Spill Cleanup | 1. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[1]2. Place the absorbed material into a suitable, labeled container for disposal.3. Clean the spill area thoroughly.4. Ensure adequate ventilation during cleanup. |
| Waste Disposal | 1. Dispose of unwanted this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]2. Do not discharge into sewer systems or waterways.[1][2]3. Dispose of contaminated packaging in the same manner as the chemical, after triple rinsing.[2] |
Logical Flow for Disposal
Caption: Disposal workflow for spills and waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
